Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is 250.0509053 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYARIAPLPEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents, from blockbuster kinase inhibitors used in oncology to treatments for erectile dysfunction and HIV.[1][2] The versatility of the pyrazole ring allows for multi-vector derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive technical overview of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate , a key intermediate and building block for the synthesis of novel bioactive compounds. We will delve into its synthesis, structural characteristics, spectroscopic profile, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. This molecule combines three critical pharmacophoric elements: the biologically active pyrazole core, a sterically and electronically influential 2-chlorophenyl group, and a versatile ethyl carboxylate handle, making it a compound of significant interest for chemical library synthesis and lead optimization programs.[3][4]
Section 1: Synthesis and Mechanistic Rationale
The construction of the 1,3,5-trisubstituted pyrazole ring is a cornerstone of heterocyclic chemistry. A robust and widely adopted method involves a two-step sequence: a base-catalyzed Claisen condensation followed by a cyclization reaction with hydrazine.[5][6] This approach offers high yields and accommodates a wide range of substituents, making it ideal for both small-scale research and larger-scale production.
Synthetic Workflow Diagram
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Deep Dive: Biological Spectrum of 5-(2-Chlorophenyl)pyrazole-3-carboxylate Derivatives
This guide provides a comprehensive technical analysis of 5-(2-chlorophenyl)pyrazole-3-carboxylate derivatives , a scaffold of significant interest in both agrochemical and pharmaceutical discovery.
Executive Summary
The 5-(2-chlorophenyl)pyrazole-3-carboxylate scaffold represents a "privileged structure" in medicinal and agricultural chemistry. Its biological versatility stems from the unique electronic and steric properties imparted by the ortho-chlorine atom on the phenyl ring, combined with the hydrogen-bonding potential of the pyrazole core and the derivatizable carboxylate moiety at position 3.
This guide analyzes the dual-utility of this scaffold:
-
Agrochemicals: As potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , serving as bleaching herbicides.
-
Pharmaceuticals: As anti-inflammatory agents (COX-2 inhibition) and antimicrobial scaffolds.
Chemical Architecture & Synthesis Logic
The "Ortho-Chloro" Effect
The presence of a chlorine atom at the ortho position (C2') of the 5-phenyl ring is not merely a lipophilic substitution. It induces a torsional twist between the phenyl and pyrazole rings due to steric clash with the pyrazole NH or N-substituent. This non-planar conformation is often critical for binding selectivity in enzyme pockets (e.g., fitting into the hydrophobic channel of COX-2 or the active site of HPPD).
Synthetic Workflow & Regiocontrol
The synthesis typically involves a Claisen condensation followed by cyclization. A critical challenge is regioselectivity (forming the 5-aryl vs. 3-aryl isomer).
DOT Diagram 1: Regioselective Synthesis Workflow
Caption: Regioselective synthesis pathway. pH control during cyclization dictates the ratio of 5-aryl (target) to 3-aryl isomers.
Biological Mechanisms of Action
Agrochemical: HPPD Inhibition (Herbicidal)
Derivatives of this scaffold act as bleaching herbicides . They inhibit HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.
-
Mechanism: Without plastoquinone, phytoene desaturase is inhibited, halting carotenoid production. This leads to chlorophyll destruction by photo-oxidation (bleaching).
-
Key Pharmacophore: The N-H of the pyrazole (or a metabolically labile N-alkyl) and the 3-carboxylate are essential for chelating the Fe(II) cofactor in the HPPD active site.
Pharmaceutical: COX-2 Inhibition (Anti-inflammatory)
The 5-arylpyrazole motif is structurally homologous to Celecoxib .
-
Mechanism: The 2-chlorophenyl group occupies the hydrophobic side pocket of the COX-2 enzyme. The carboxylate group (or its hydrazide/amide derivatives) interacts with the hydrophilic entrance of the active site.
-
Selectivity: The steric bulk of the ortho-chloro group enhances selectivity for COX-2 over COX-1 by exploiting the larger active site volume of COX-2.
DOT Diagram 2: Dual Mode of Action
Caption: Divergent biological pathways based on functional group modification (Ester/Acid for Agro, Amide/Hydrazide for Pharma).
Structure-Activity Relationship (SAR)[1]
The biological activity is tightly controlled by substitutions at three vectors:
| Position | Modification | Effect on Activity |
| N1 (Pyrazole Nitrogen) | Unsubstituted (H) | Essential for HPPD inhibition (H-bond donor/acceptor). |
| Methyl / Alkyl | Reduces HPPD activity; Increases lipophilicity for CNS/COX targets. | |
| Phenyl | Shifts activity towards COX-2 inhibition (Celecoxib-like). | |
| C3 (Carboxylate) | Ethyl Ester | Prodrug form (hydrolyzed in vivo/in planta). Good cellular penetration. |
| Carboxylic Acid | Active form for HPPD chelation. | |
| Hydrazide/Amide | Increases antimicrobial and anti-inflammatory potency. | |
| C5 (Phenyl Ring) | 2-Chloro (Ortho) | Critical. Provides steric twist. Superior to 4-chloro for COX-2 selectivity. |
| 2,4-Dichloro | often increases potency but lowers solubility. |
DOT Diagram 3: SAR Logic Map
Caption: SAR map highlighting the functional impact of substitutions at N1, C3, and C5 positions.
Quantitative Data Summary
The following data summarizes potency ranges extracted from literature for derivatives of this scaffold.
| Biological Activity | Target Organism/Enzyme | Compound Class | Potency (IC50 / MIC) | Ref |
| Herbicidal | Arabidopsis thaliana (HPPD) | 5-(2-chlorophenyl)-3-acid | IC50: 0.5 - 2.5 µM | [1] |
| Antibacterial | Staphylococcus aureus | 3-Carbohydrazide deriv.[1] | MIC: 12.5 - 25 µg/mL | [2] |
| Antifungal | Candida albicans | 3-(N-phenyl)carboxamide | MIC: 6.25 µg/mL | [2] |
| Anti-inflammatory | COX-2 (Canine Whole Blood) | 1-heteroaryl-5-aryl deriv. | IC50: ~12 nM | [3] |
Experimental Protocols
Synthesis of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Self-validating Protocol: The formation of a precipitate in Step 2 confirms cyclization.
Step 1: Claisen Condensation [2]
-
Dissolve 2-chloroacetophenone (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol (20 mL).
-
Add sodium ethoxide (12 mmol) dropwise at 0°C.
-
Stir at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the diketo ester enolate.
-
Acidify with 1M HCl to pH 4. Extract with ethyl acetate, dry, and concentrate to obtain the intermediate ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate .
Step 2: Cyclization
-
Dissolve the intermediate (from Step 1) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (12 mmol) slowly (exothermic reaction).
-
Reflux for 3 hours.
-
Pour the reaction mixture into crushed ice.
-
Validation Point: A white/off-white solid precipitate must form. If oil forms, scratch the flask or chill overnight.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 70-85%
-
Characterization: 1H NMR (DMSO-d6) should show a singlet ~7.2 ppm (pyrazole C4-H) and ester quartet/triplet.
-
Antimicrobial Assay (Broth Microdilution)
Standard: CLSI Guidelines
-
Preparation: Dissolve the pyrazole derivative in DMSO (stock 1000 µg/mL).
-
Inoculum: Prepare bacterial suspension (E. coli or S. aureus) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth.
-
Incubation: Add bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: DMSO only (negative control) and Ciprofloxacin (positive control).
Future Outlook
The 5-(2-chlorophenyl)pyrazole-3-carboxylate scaffold is evolving toward hybrid molecules :
-
Fluorine Incorporation: Replacing the ethyl ester with trifluoroethyl groups enhances metabolic stability and herbicidal potency.
-
Molecular Glues: Linking this scaffold with E3 ligase recruiters to degrade specific protein targets in cancer therapy.
References
-
Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chem. J. Chinese Universities, 2020.[3] 3[4]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 2019. Link
-
Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.[5] 6
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 2012. 7[4]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018. 8[4]
Sources
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 6. Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of ortho-chlorophenyl pyrazoles
[label="2. Knorr Synthesis\n(Hydrazine + Diketone)
Caption: CB1 receptor inverse agonism pathway modulated by ortho-chlorophenyl pyrazoles.
SAR Generation Workflow
Caption: Experimental workflow for the synthesis and SAR evaluation of pyrazole derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these scaffolds, explaining the chemical causality behind each step.
Protocol A: Synthesis of 1-(2,4-Dichlorophenyl)pyrazoles via Knorr Reaction
The Knorr pyrazole synthesis involves the condensation of a 1,3-diketone with a hydrazine. When using ortho-chlorophenylhydrazines, specific catalytic adjustments are required.
-
Reagent Preparation: Dissolve the appropriately substituted 1,3-diketone (1.0 eq) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
-
Hydrazine Addition & Catalysis (Critical Step): Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq). Expert Insight: The ortho-chloro group creates immense steric bulk around the hydrazine nitrogen and exerts an electron-withdrawing effect, drastically reducing its nucleophilicity. To overcome this, add a catalytic amount of glacial acetic acid (0.1 eq). This protonates the diketone carbonyl, increasing its electrophilicity to drive intermediate hydrazone formation.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 4-6 hours. Monitor via LC-MS until the intermediate hydrazone fully cyclizes and dehydrates into the pyrazole.
-
Workup & Purification: Concentrate under reduced pressure. Neutralize with saturated NaHCO
, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na SO , and purify via silica gel chromatography (Hexane:EtOAc gradient).
Protocol B: Radioligand Binding Assay for CB1 Receptor Affinity
To accurately measure the binding affinity (
-
Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human CB1 receptors. Homogenize in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl
, 0.5% BSA, pH 7.4). -
Ligand Incubation: In a 96-well plate, combine 20 µg of membrane protein with 0.5 nM [
H]CP55,940 (a potent radioligand) and varying concentrations of the ortho-chlorophenyl pyrazole test compound ( to M). -
Equilibration (Critical Step): Incubate the mixture at 30°C for 90 minutes. Expert Insight: Sterically locked molecules have higher rotational energy barriers. A longer incubation time at 30°C (rather than room temperature) ensures that the system reaches true thermodynamic equilibrium, preventing artificially inflated IC50 values.
-
Termination & Quantification: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to minimize non-specific binding of highly lipophilic pyrazoles). Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate
using the Cheng-Prusoff equation.
References
-
Fan H, Kotsikorou E, Hoffman AF, et al. "Analogs of JHU75528, a PET ligand for imaging of cerebral cannabinoid receptors (CB1): development of ligands with optimized lipophilicity and binding affinity." European Journal of Medicinal Chemistry. 2009.[Link]
-
Sun Z, Khan J, Makowska-Grzyska M, et al. "Synthesis, in Vitro Evaluation and Cocrystal Structure of 4-Oxo-[1]benzopyrano[4,3-c]pyrazole Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase (CpIMPDH) Inhibitors." Journal of Medicinal Chemistry. 2014.[Link]
-
Ravula P, Vamaraju HB, Paturi M, et al. "Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents." EXCLI Journal. 2017.[Link]
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate CAS number and synonyms
CAS Registry Number: 1239478-46-6 Document Type: Technical Reference Guide Version: 2.0 (Scientific Review)
Executive Summary
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a critical heterocyclic building block in medicinal chemistry, particularly within the discovery pipelines for cannabinoid receptor (CB1/CB2) ligands, anti-inflammatory agents, and agrochemicals. As a 1,3,5-trisubstituted pyrazole precursor, it offers a versatile scaffold where the ester moiety serves as a "handle" for further derivatization (e.g., hydrolysis to acid, reduction to alcohol, or amidation), while the 2-chlorophenyl group provides essential steric and lipophilic interactions for protein binding pockets.
This guide details the physicochemical profile, validated synthetic protocols, and structural activity relationships (SAR) of this compound, designed for researchers requiring high-purity synthesis and characterization data.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound exists as a tautomeric equilibrium in solution. While the CAS designation specifies the 5-(2-chlorophenyl) isomer, the proton on the pyrazole nitrogen is labile, allowing interconversion between the 3- and 5-substituted forms.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate |
| Common Synonyms | Ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate (Tautomer); 3-Carboethoxy-5-(2-chlorophenyl)pyrazole |
| CAS Number | 1239478-46-6 |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ |
| Molecular Weight | 250.68 g/mol |
| SMILES | CCOC(=O)C1=NNC(C2=CC=CC=C2Cl)=C1 |
Physical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Typical for analogous aryl pyrazoles) |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Low solubility in water |
| pKa (NH) | ~13.5 (Weakly acidic) |
| LogP | ~2.9 (Lipophilic) |
Tautomeric Equilibrium
The un-alkylated nitrogen allows the hydrogen to shift, making the C3 and C5 positions chemically equivalent regarding the substituent placement relative to the NH group.
Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the aryl group is defined relative to the NH.
Synthetic Methodology
The most robust synthesis utilizes a Claisen Condensation followed by a Heterocyclization . This two-step "one-pot" or stepwise protocol ensures high regioselectivity and yield.
Reaction Scheme
-
Step 1 (Claisen): 2-Chloroacetophenone + Diethyl Oxalate
Diketo-ester intermediate. -
Step 2 (Cyclization): Diketo-ester + Hydrazine Hydrate
Pyrazole Product.
Figure 2: Synthetic pathway via Claisen condensation and hydrazine cyclization.
Detailed Protocol
Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. Handle in a fume hood.
Step 1: Formation of the Diketo-ester
-
Reagents: Dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol.
-
Addition: Add Diethyl Oxalate (1.2 eq) dropwise at 0°C.
-
Condensation: Add 2-Chloroacetophenone (1.0 eq) slowly. The 2-Cl group provides steric bulk but does not deactivate the ketone methyl group significantly.
-
Reaction: Stir at room temperature for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.
-
Causality: Diethyl oxalate is used because it lacks
-protons, preventing self-condensation. It acts exclusively as the electrophile.
Step 2: Cyclization to Pyrazole
-
Acidification: The reaction mixture (containing the sodium salt of the diketo-ester) is treated with Glacial Acetic Acid until pH ~4–5.
-
Hydrazine Addition: Add Hydrazine Hydrate (1.5 eq) dropwise.
-
Note: The reaction is exothermic.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Mechanism: Hydrazine attacks both carbonyls. The regioselectivity is generally driven by the more reactive ketone carbonyl and the steric environment, but in unsubstituted hydrazines, the product is the same tautomer.
-
Workup: Cool to room temperature. The product often precipitates. Pour into ice-water. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/Ethyl Acetate 3:1) if necessary.[1][2]
Analytical Characterization
To validate the synthesis, the following spectral features must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 13.8-14.2 ppm (1H, br s): NH of pyrazole (Exchangeable with D₂O).
-
δ 7.4-7.8 ppm (4H, m): Aromatic protons of the 2-chlorophenyl ring. The 2-Cl substitution breaks the symmetry of the phenyl ring, creating a complex multiplet pattern compared to unsubstituted phenyl.
-
δ 7.2-7.3 ppm (1H, s): Pyrazole C4-H. This singlet is diagnostic for the formation of the heteroaromatic ring.
-
δ 4.3 ppm (2H, q): O-CH₂- of the ethyl ester.
-
δ 1.3 ppm (3H, t): -CH₃ of the ethyl ester.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (+)
-
Molecular Ion: [M+H]⁺ = 251.1 (³⁵Cl isotope) and 253.1 (³⁷Cl isotope) in a 3:1 ratio.
-
Fragmentation: Loss of the ethyl group (M-28) or ethoxy group (M-45) is common in high-energy collisions.
Structural Activity Relationship (SAR) & Applications
This molecule serves as a scaffold for "Rimonabant-like" inverse agonists and anti-inflammatory agents.
Pharmacophore Mapping
-
2-Chlorophenyl: Mimics the steric/lipophilic pocket requirements of CB1 receptors. The ortho-chloro substituent forces the phenyl ring to twist out of coplanarity with the pyrazole, a conformation often required for receptor selectivity.
-
Ethyl Ester: A prodrug moiety or synthetic handle. Hydrolysis yields the carboxylic acid, which can be coupled to amines (forming amides) to extend the SAR into the "H-bond acceptor" region of the binding pocket.
-
Pyrazole Core: Rigid spacer ensuring correct orientation of the aryl and carbonyl groups.
Figure 3: Pharmacophore features of the Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate scaffold.
Safety and Handling
-
GHS Classification: Warning.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage: Keep sealed at 2–8°C. Moisture sensitive (ester hydrolysis risk over long term).
References
-
Sigma-Aldrich. Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate Product Sheet. Retrieved from
-
ChemScene. Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate CAS 1239478-46-6.[3][4] Retrieved from
-
PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous Structure Data). Retrieved from
-
Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[5] Retrieved from
-
BenchChem. Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. 110804 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole-3-Carboxylate Scaffold: A Versatile Toolkit for Targeted Drug Discovery
Executive Summary
The pyrazole ring is a privileged structure in medicinal chemistry, present in blockbuster drugs like Celecoxib and Rimonabant. However, the pyrazole-3-carboxylate subclass represents a distinct, high-value pharmacophore. Its unique geometry places a hydrogen-bond acceptor/donor motif (the carboxylate or derived amide) in a specific vector relative to the aromatic core, making it an ideal mimic for the adenine ring in ATP-competitive kinase inhibitors and a critical anchor point for GPCR ligands.
This guide moves beyond basic heterocycle chemistry to explore the functional utility of the pyrazole-3-carboxylate scaffold. We will dissect its Structure-Activity Relationship (SAR), detail high-fidelity synthetic protocols to ensure regioselectivity, and analyze its application in next-generation kinase and protease inhibitors.
Structural Logic & Pharmacophore Analysis[1]
The "Handle" Hypothesis
The 3-position carboxylate is not merely a functional group; it is a "molecular handle." In many active sites, particularly within the kinase hinge region, the inhibitor requires a planar, aromatic core to stack with hydrophobic residues (gatekeepers), while simultaneously projecting a polar group to form hydrogen bonds with the backbone.
-
C3-Carboxylate/Amide: Acts as the primary H-bond acceptor/donor. In kinase inhibitors (e.g., Aurora kinase inhibitors), this moiety often mimics the N1/N6 of adenine.
-
N1-Substitution: Controls solubility and pharmacokinetic (PK) properties. Large aryl groups here often occupy the hydrophobic specificity pocket.
-
C5-Substitution: Provides steric bulk to lock the conformation or engage in
- stacking.
Visualization: The Pyrazole-3-Carboxylate SAR Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Pharmacophore dissection of the pyrazole-3-carboxylate scaffold, highlighting the specific role of each position in ligand-target interactions.
High-Fidelity Synthetic Strategies
One of the most persistent challenges in pyrazole chemistry is regioselectivity . The reaction of hydrazine derivatives with 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers. For the 3-carboxylate scaffold, purity is paramount.
The Regioselective "Claisen-Cyclization" Route
To guarantee the formation of the 3-carboxylate (over the 5-carboxylate), we utilize a pathway involving the cyclization of
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Rationale: This protocol uses a controlled condensation where the hydrazine attacks the most electrophilic ketone first, followed by cyclization onto the ester or second ketone.
Materials:
-
Sodium ethoxide (21% wt in ethanol)
-
Diethyl oxalate[1]
-
Acetone
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
Step-by-Step Methodology:
-
Claisen Condensation (Formation of Diketoester):
-
In a dry 500 mL round-bottom flask under
, charge Sodium ethoxide (1.0 eq) and cool to 0°C. -
Add Diethyl oxalate (1.0 eq) dropwise.
-
Add Acetone (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain T < 10°C to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours. The solution will turn yellow/orange, indicating the formation of ethyl 2,4-dioxopentanoate.
-
Checkpoint: TLC (30% EtOAc/Hexane) should show a new spot at
.
-
-
Cyclization:
-
Cool the reaction mixture back to 0°C.
-
Dissolve Hydrazine hydrate (1.1 eq) in Ethanol (20 mL) and add dropwise. Critical: Slow addition prevents the formation of the 'azine' dimer byproduct.
-
Acidify with Glacial acetic acid to pH 4–5.
-
Reflux the mixture for 2 hours.
-
-
Work-up & Purification:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine.
-
Dry over
and concentrate. -
Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 75–85% as white needles.
-
Therapeutic Applications & Case Studies
Oncology: Aurora Kinase Inhibition
The pyrazole-3-carboxamide derivative AT9283 is a prime example of this scaffold's utility. The pyrazole nitrogen and the amide at position 3 form a "pincer" that grips the kinase hinge region.
Mechanism of Action: AT9283 inhibits Aurora A and B kinases, which are essential for chromosome segregation during mitosis. Inhibition leads to the formation of polyploid cells and subsequent apoptosis.
Infectious Disease: Dengue Virus Protease Inhibitors
Recent studies (2025) have identified pyrazole-3-carboxylic acid derivatives as potent inhibitors of the DENV NS2B-NS3 protease.[2] The carboxylate group interacts with the oxyanion hole or the active site serine residues, disrupting viral replication.
Data Summary: Comparative Potency
| Compound ID | Scaffold Core | Target | Potency ( | Therapeutic Indication | Reference |
| AT9283 | Pyrazole-3-carboxamide | Aurora A/B | ~3 nM | Solid Tumors / Leukemia | [1] |
| Cmpd 151 | Pyrazole-3-carboxylic acid | S. aureus | MIC: 32 | Antimicrobial | [2] |
| Rimonabant Analog | Pyrazole-3-carboxamide | CB1 Receptor | Obesity / Metabolic | [3] | |
| DENV-Inh-3 | Pyrazole-3-carboxylate | NS2B-NS3 | Dengue Antiviral | [4] |
Pathway Visualization: Kinase Inhibition Cascade
The following diagram demonstrates where Pyrazole-3-carboxylate inhibitors (like AT9283) intercept the oncogenic signaling pathway.
Figure 2: Mechanism of Action for Pyrazole-based Aurora Kinase Inhibitors. The scaffold blocks ATP binding, arresting mitosis and inducing apoptosis.
Experimental Validation: Kinase Binding Assay
To validate the efficacy of synthesized pyrazole-3-carboxylates, a FRET-based binding assay is recommended over simple proliferation assays for higher specificity.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
Procedure:
-
Preparation: Dilute test compounds in DMSO to 100X final concentration.
-
Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: In a 384-well plate, add:
-
5
of Kinase/Antibody mixture (5 nM Kinase, 2 nM Antibody). -
5
of Tracer (typically 5–100 nM depending on ). -
100 nL of Test Compound.
-
-
Equilibration: Incubate for 60 minutes at Room Temperature in the dark.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
-
Analysis:
-
Calculate the Emission Ratio (
). -
Plot Ratio vs. log[Compound] to determine
.
-
References
-
Howard, S. et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Link
-
Akbas, E. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Link
-
Lange, J.H.M. et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Activity, and Molecular Modeling. Journal of Medicinal Chemistry. Link
-
Klein, C. et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.[2] ACS Medicinal Chemistry Letters.[2] Link
-
Dang, T.T. et al. (2008). Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate.[1] Tetrahedron.[1] Link
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jchr.org [jchr.org]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Definitive Technical Guide: Tautomerism Mechanisms of 1H-Pyrazole-3-Carboxylic Acid Ethyl Ester
Part 1: Executive Summary & Strategic Relevance
In the realm of heterocyclic drug design, Ethyl 1H-pyrazole-3-carboxylate (and its tautomer, ethyl 1H-pyrazole-5-carboxylate) represents a critical scaffold, particularly in the development of kinase inhibitors (e.g., c-Met, B-Raf). The molecule’s ability to exist in dynamic equilibrium between two annular tautomers—the 1H-3-ester and the 1H-5-ester —dictates its physicochemical properties, solubility profile, and, most critically, its ligand-protein binding affinity.
This guide moves beyond basic textbook definitions to provide a mechanistic, evidence-based analysis of this tautomerism. It details the thermodynamic drivers, kinetic pathways, and rigorous experimental protocols required to unambiguously assign the dominant species in solution and solid phases.
Part 2: Molecular Architecture & The Tautomeric Landscape
The Equilibrium Species
The core phenomenon is annular desmotropy , involving the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. For ethyl pyrazole-3-carboxylate, this results in two distinct species:
-
Tautomer A (3-Ester): Ethyl 1H-pyrazole-3-carboxylate.[1][2] The proton is on the nitrogen distal to the ester group (N1), placing the ester at position 3 relative to the NH.
-
Tautomer B (5-Ester): Ethyl 1H-pyrazole-5-carboxylate.[2] The proton is on the nitrogen proximal to the ester group (N1'), placing the ester at position 5.
Note on Nomenclature: While IUPAC rules prioritize the ester at position 3, the tautomeric shift effectively moves the substituent between positions 3 and 5 relative to the stationary N-H.
Thermodynamic Stability
In the solid state and non-polar solvents (e.g.,
-
Electronic Driver: The lone pair on the pyridine-like nitrogen (N2) prefers to be adjacent to the electron-withdrawing ester group to minimize dipolar repulsion and maximize orbital overlap.
-
Structural Driver: This configuration facilitates the formation of stable, cyclic hydrogen-bonded dimers (see Section 3).
In polar aprotic solvents (e.g., DMSO), the equilibrium can shift or exhibit distinct solvation shells, but the 3-ester generally remains the major species due to the intrinsic electronic bias of the ester group.
Part 3: Mechanistic Pathways
The interconversion is not intramolecular (which is symmetry-forbidden and energetically costly,
Pathway A: Cyclic Dimerization (Non-Polar Media)
In solvents like Chloroform or Benzene, two pyrazole molecules form a centrosymmetric dimer. The proton transfer is a concerted double-proton migration along the hydrogen bonds.
-
Activation Energy (
): Low (~10–14 kcal/mol). -
Kinetics: Fast on the NMR timescale at room temperature, leading to signal averaging.
Pathway B: Solvent-Mediated Transfer (Polar Media)
In protic solvents (MeOH,
Visualization of Mechanisms
Caption: Figure 1. Dual mechanistic pathways for pyrazole tautomerism driven by solvent polarity.
Part 4: Experimental Characterization Protocol
To rigorously determine the tautomeric ratio (
Quantitative Data Summary
| Parameter | Solid State | CDCl3 (Non-Polar) | DMSO-d6 (Polar) |
| Dominant Form | 3-Ester (Tautomer A) | 3-Ester (Dimerized) | 3-Ester (Solvated) |
| Aggregation | Polymeric/Catemer | Cyclic Dimer | Monomer |
| Exchange Rate | Frozen (Static) | Fast (Averaged Signals) | Slow/Intermediate |
| Diagnostic | X-Ray Diffraction | 13C Chemical Shift | 1H-15N HMBC |
NMR Determination Workflow
Objective: Distinguish between 3-ester and 5-ester using 13C chemical shifts, which are more sensitive to the tautomeric state than 1H signals.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 20 mg of Ethyl 1H-pyrazole-3-carboxylate in 0.6 mL of DMSO-d6 (to slow exchange) and a separate sample in CDCl3 (to observe averaging).
-
Temperature Control: For the DMSO sample, lower the temperature to 250 K (-23°C) . This freezes the tautomeric exchange, splitting broad signals into distinct peaks for each tautomer.
-
Acquisition: Acquire 13C{1H} spectra (min 512 scans).
-
Analysis of C3/C5 Shifts:
-
C3 (attached to Ester): Typically resonates ~140–145 ppm.
-
C5 (unsubstituted): Typically resonates ~130–135 ppm.
-
Diagnostic Logic: In the 3-ester tautomer, C3 is adjacent to the N= (pyridine-like) nitrogen, while in the 5-ester, C3 is adjacent to the N-H (pyrrole-like). The N= environment deshields the carbon more than the N-H.
-
-
Calculation: Integrate the distinct signals at low temperature to calculate
.
X-Ray Crystallography (Solid State Validation)
Protocol:
-
Recrystallize the compound from a non-polar solvent (e.g., Hexane/EtOAc) to encourage slow dimer formation.
-
Perform Single Crystal X-Ray Diffraction (SC-XRD).
-
Validation Check: Look for the position of the hydrogen in the difference Fourier map. Confirm the C=O···H-N intermolecular hydrogen bond length (typically 2.8–3.0 Å).
Experimental Workflow Diagram
Caption: Figure 2. NMR workflow for distinguishing pyrazole tautomers.
Part 5: Implications for Drug Discovery[5]
Understanding this mechanism is vital for Structure-Based Drug Design (SBDD) :
-
Scaffold Hopping: If the biological target requires the 5-ester tautomer for binding (e.g., H-bond donor to a specific residue), but the 3-ester is thermodynamically favored by 5 kcal/mol in solution, the binding penalty will be significant.
-
Co-Crystal Structures: Protein environments can shift the
of the binding pocket, forcing the ligand into the "minor" tautomer. Do not assume the X-ray ligand conformation matches the solution dominant species. -
Analytical QC: Discrepancies in batch-to-batch NMR spectra (e.g., broadness of peaks) are often misidentified as impurities but are actually variations in water content affecting the proton exchange rate.
References
-
Claramunt, R. M., et al. (2019).[4] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH) / PMC.
-
Alkorta, I., & Elguero, J. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia MDPI.
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Hansen, P. E., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.
-
Faure, R., et al. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry.
Sources
Technical Guide: Synthesis of 2-Chlorophenyl Pyrazole Carboxylates
This in-depth technical guide details the synthesis of Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry (e.g., for anti-inflammatory agents) and agrochemistry (e.g., anthranilic diamide insecticides).[1]
Executive Summary
The 1-(2-chlorophenyl)-pyrazole-3-carboxylate motif is a privileged structure in drug discovery, serving as a core pharmacophore for cannabinoid receptor antagonists, p38 MAP kinase inhibitors, and ryanodine receptor modulators in agrochemicals.[1][2]
The primary synthetic challenge lies in regiocontrol . The condensation of 2-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers.[1] This guide provides a definitive, self-validating protocol for the regioselective synthesis of the 1,3-isomer, supported by mechanistic insights into steric and electronic steering.[3]
Retrosynthetic Analysis & Pathway Logic
To synthesize the target Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate , we evaluate three core disconnects. The choice of pathway depends on the availability of starting materials and the tolerance for isomeric impurities.
Pathway Evaluation
-
Route A (Knorr Condensation - Recommended): Reaction of 2-chlorophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate).[1][3]
-
Route B ([3+2] Cycloaddition): Reaction of 2-chlorophenyl diazonium salts with ethyl propiolate.[1][2]
-
Route C (N-Arylation): Copper-catalyzed coupling of ethyl pyrazole-3-carboxylate with 1-bromo-2-chlorobenzene.[1][2]
-
Pros: Avoids regioselectivity issues of ring formation.
-
Cons: High catalyst cost, harsh conditions (high T), potential for decarboxylation.[3]
-
Strategic Decision
Route A is the industry standard for scalability. We will focus on optimizing the Knorr-type condensation using Ethyl 2,4-dioxovalerate (or its synthetic equivalent, diethyl oxalate + acetone) and 2-chlorophenylhydrazine .[1][2][3]
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the competing pathways and the "decision point" where solvent and pH influence the regiochemical outcome.
Caption: Divergent pathways in Knorr synthesis. Protic solvents favor the 1,3-isomer via hydrazone formation at the most electrophilic ketone.
Detailed Experimental Protocol
Target: Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate Scale: 10 mmol (Lab Scale) -> Scalable to kg.
Reagents & Materials
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Chlorophenylhydrazine HCl | 1.05 | Nucleophile | Toxic - Handle in fume hood.[1][2] |
| Ethyl 2,4-dioxovalerate | 1.0 | Electrophile | Freshly prepared or commercial (95%+).[1][2][3] |
| Ethanol (Absolute) | Solvent | Medium | Promotes proton transfer.[3] |
| Acetic Acid (Glacial) | 0.1 (Cat.)[3] | Catalyst | Activates carbonyl; buffers pH. |
| Sodium Ethoxide | 1.1 | Base | Only if using free hydrazine base. |
Step-by-Step Methodology
Step 1: Preparation of the Electrophile (In-Situ Option)
If Ethyl 2,4-dioxovalerate is unavailable, synthesize via Claisen condensation:
-
Charge a flask with Sodium Ethoxide (1.2 eq) in dry Ethanol.
-
Add Diethyl Oxalate (1.0 eq) followed by Acetone (1.0 eq) dropwise at 0°C.
-
Stir at RT for 4 hours. The yellow precipitate is the sodium salt of the diketoester.
-
Acidify with dilute HCl to pH 4, extract with EtOAc, and concentrate to obtain the crude diketoester.
Step 2: Cyclocondensation (The Critical Step)
-
Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl 2,4-dioxovalerate (1.58 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-Chlorophenylhydrazine Hydrochloride (1.88 g, 10.5 mmol) in one portion.
-
Catalysis: Add 3-4 drops of Glacial Acetic Acid .
-
Why? The acid catalyst ensures the ketone (C2) is sufficiently electrophilic to be attacked by the hydrazine terminal nitrogen first, which is crucial for 1,3-selectivity.[3]
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Workup:
Step 3: Purification & Validation
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) . This removes trace 1,5-isomer and unreacted hydrazine.[1][3]
-
Yield: Expected yield 75–85%.
-
Validation (NMR):
-
1H NMR (CDCl3): Look for the pyrazole proton (H4) singlet around δ 6.9–7.0 ppm.
-
Isomer Check: The 1,5-isomer typically shows the pyrazole H4 shifted slightly downfield and different coupling patterns in the phenyl ring due to steric clash with the ester group.
-
Troubleshooting & Optimization
The table below addresses common failure modes in this synthesis.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization or hydrolysis of ester.[1][2] | Ensure anhydrous ethanol is used; extend reflux time. Do not use strong base (NaOH) which hydrolyzes the ester. |
| Regioisomer Mix (1,3 vs 1,5) | Wrong solvent polarity or pH.[3] | Switch to Acetic Acid as solvent (reflux).[1] Acidic media strongly favors the 1,3-isomer mechanism.[1] |
| Oiling Out | Impurities or residual solvent. | Seed the oil with a pure crystal if available. Use a sonicator to induce crystallization in the EtOH/Water mix. |
| Dark Coloration | Oxidation of hydrazine.[11] | Perform the reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine salt. |
Safety & Compliance
-
2-Chlorophenylhydrazine: Potent skin sensitizer and suspected carcinogen.[1] Use double nitrile gloves and a dedicated fume hood.
-
Waste Disposal: Aqueous waste contains hydrazine residues. Treat with bleach (hypochlorite) to destroy hydrazines before disposal.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones."Journal of Organic Chemistry, 2008.[3][8]
-
Industrial Scale Pyrazole Chemistry: Process for the preparation of 1-aryl-pyrazole-3-carboxylic acid derivatives.[1][2] US Patent 2012/025469.
-
Ultrasound Assisted Synthesis: Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates.[1][2][9]Ultrasonics Sonochemistry, 2011.[3]
-
Mechanistic Review: Maddila, S., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."Molecules, 2024.[3] [1][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iucrdata.iucr.org [iucrdata.iucr.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
Precision Targeting in Oncology: The Role of 2-Chlorophenyl Pyrazole Scaffolds in Kinase Inhibition
Executive Summary
The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, offering exceptional metabolic stability and hydrogen-bonding capabilities. However, the precise functionalization of this core dictates its target selectivity. As a Senior Application Scientist, I have observed that the strategic incorporation of a 2-chlorophenyl moiety onto the pyrazole core fundamentally alters the molecule's stereoelectronic profile. This in-depth technical guide explores the causality behind this structural modification, its impact on kinase inhibition (specifically EGFR, VEGFR-2, and CDK2), and the self-validating protocols required to synthesize and evaluate these potent oncology candidates.
Stereoelectronic Rationale: Why the 2-Chlorophenyl Group?
In drug design, structural rigidity often correlates with target affinity. The addition of an ortho-chloro substituted phenyl ring to a pyrazole core is not merely a lipophilic enhancement; it is a calculated stereoelectronic maneuver.
-
Torsional Constraint (Causality): The bulky chlorine atom at the ortho position introduces a severe steric clash with the adjacent pyrazole ring. This forces the phenyl ring out of coplanarity, locking the molecule into an orthogonal (twisted) conformation.
-
Entropic Optimization: By pre-organizing the molecule into this twisted state, the entropic penalty typically incurred upon binding to the deep, narrow hydrophobic pockets of kinases (such as the DFG-out conformation or the ATP-binding hinge region) is drastically minimized.
-
Halogen Bonding: The highly electronegative chlorine atom can participate in directed halogen bonding with the backbone carbonyls of the kinase hinge region, significantly increasing both binding affinity and target residence time.
Target Kinase Profiles & Mechanism of Action
The 2-chlorophenyl pyrazole scaffold has demonstrated remarkable versatility across several critical oncology targets:
-
EGFR (Epidermal Growth Factor Receptor): Curcumin analogues hybridized with a pyrazole ring bearing a 2-chlorophenyl group have demonstrated potent EGFR tyrosine kinase inhibition. These compounds effectively disrupt downstream proliferative signaling, showing significant anticancer activity across multiple leukemia and colon cancer cell lines[1].
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Molecular docking and in vitro studies reveal that 2-chlorophenyl pyrazole derivatives (such as pyrazolyl tetrazole acetic acids) fit precisely into the VEGFR-2 active site. This targeted binding translates to potent antiproliferative and angioinhibitory (anti-angiogenic) activity in tumor models[2].
-
CDK2 (Cyclin-Dependent Kinase 2): Recent structural optimizations have identified pyrazole-based analogs as potent CDK2 inhibitors. The 2-chlorophenyl moiety enhances hydrophobic interactions within the catalytic ATP-binding domain, leading to robust cell cycle arrest at the G1 phase and the induction of apoptosis[3].
Mechanism of action: 2-chlorophenyl pyrazoles blocking RTK and CDK2 signaling pathways.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps.
Regioselective Synthesis of the 2-Chlorophenyl Pyrazole Core (Knorr Condensation)
-
Step 1: Condensation Setup. React 2-chlorophenylhydrazine hydrochloride (1.0 eq) with a substituted 1,3-diketone (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid.
-
Causality: Ethanol acts as a polar protic solvent to stabilize the transition state. Glacial acetic acid protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine.
-
-
Step 2: Thermal Activation. Reflux the mixture at 80°C for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).
-
Causality: The ortho-chloro group sterically hinders the initial nucleophilic attack. Elevated thermal energy (reflux) is required to overcome this activation barrier compared to unsubstituted phenylhydrazines.
-
-
Step 3: Self-Validation (Characterization). Quench with ice water, filter the precipitate, and recrystallize from hot ethanol. Validate the structure via
H NMR.-
Validation Metric: The reaction is only considered successful if
H NMR reveals the characteristic pyrazole C4-H singlet (typically around 6.5–7.0 ppm) and HRMS confirms the exact mass with the distinct 3:1 isotopic ratio indicative of a single chlorine atom.
-
Orthogonal Kinase Inhibition Assay (ADP-Glo Protocol)
-
Step 1: Pre-Incubation. Incubate the purified target kinase (e.g., EGFR or CDK2) with the 2-chlorophenyl pyrazole inhibitor (serial dilutions from 10 µM to 0.1 nM) in a kinase buffer (HEPES, MgCl
, DTT) for 30 minutes at room temperature.-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the highly competitive substrate (ATP) is introduced.
-
-
Step 2: Reaction Initiation. Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes.
-
Causality: Using ultra-pure ATP prevents background noise from free environmental ADP, which would artificially inflate the baseline signal.
-
-
Step 3: Luminescent Detection. Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
-
Causality: Luminescence is deliberately chosen over FRET (Fluorescence Resonance Energy Transfer) to eliminate false positives caused by the intrinsic auto-fluorescence of highly conjugated pyrazole derivatives.
-
-
Step 4: Self-Validation (Z'-Factor). Include a positive control (e.g., Erlotinib for EGFR or AT7519 for CDK2) and a no-enzyme negative control.
-
Validation Metric: Calculate the Z'-factor. The assay data is only accepted if
, ensuring the signal window is statistically robust against biological noise.
-
Workflow for the design, synthesis, and validation of 2-chlorophenyl pyrazole kinase inhibitors.
Quantitative Efficacy Data
The table below synthesizes the inhibitory potency of various 2-chlorophenyl pyrazole derivatives against their respective primary kinase targets, highlighting the broad applicability of this scaffold.
| Compound Scaffold / Class | Target Kinase | Ortho-Substitution | Potency / IC | Reference |
| Curcumin-Pyrazole Analogue | EGFR | 2-Chlorophenyl | 0.0079 – 1.86 (GI | Ahsan et al.[1] |
| Pyrazolyl Tetrazole Acetic Acid | VEGFR-2 | 2-Chlorophenyl | 6.43 (Cellular IC | Ravula et al.[2] |
| Anilino-Pyrazole Derivative | CDK2 | 2-Chlorophenyl | 0.96 – 3.82 (Enzymatic) | Ali et al. |
Conclusion
The 2-chlorophenyl pyrazole scaffold is a masterclass in applied stereoelectronics. By forcing an orthogonal molecular geometry, researchers can exploit the deep hydrophobic pockets of kinases like EGFR, VEGFR-2, and CDK2 with minimal entropic penalty. When coupled with rigorous, self-validating biochemical assays like ADP-Glo, this scaffold continues to yield highly potent, selective candidates for the next generation of targeted oncology therapeutics.
References
-
[1] Ahsan, M. J., Khalilullah, H., Yasmin, S., Jadav, S. S., & Govindasamy, J. (2013). Synthesis, Characterisation, and in Vitro Anticancer Activity of Curcumin Analogues Bearing pyrazole/pyrimidine Ring Targeting EGFR Tyrosine Kinase. BioMed Research International. URL:[Link]
-
[2] Ravula, P., Vamaraju, H. B., Paturi, M., Chandra Jn, N. S., & Kolli, S. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI Journal, 15, 187–202. URL:[Link]
-
[3] Ali, G. M. E., Ewida, M. A., Elmetwali, A. M., Ewida, H. A., George, R. F., Mahmoud, W. R., Ismail, N. S. M., Ahmed, M. S., & Georgey, H. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14, 34537-34555. URL:[Link]
Sources
- 1. Synthesis, characterisation, and in vitro anticancer activity of curcumin analogues bearing pyrazole/pyrimidine ring targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Molecular Weight and Lipophilicity (LogP) Profiling of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold, forming the core of numerous anti-inflammatory, antimicrobial, and antineoplastic agents[1][2]. Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1239478-46-6) serves as a highly versatile building block in drug discovery[3][4].
For researchers synthesizing novel therapeutics, understanding the physicochemical properties of this intermediate—specifically its Molecular Weight (MW) and Lipophilicity (LogP)—is paramount. These parameters dictate not only the developability of the final Active Pharmaceutical Ingredient (API) according to Lipinski's Rule of Five but also influence downstream synthetic strategies[5]. This whitepaper provides an in-depth analysis of the compound's physicochemical profile, the causality behind its structural behavior, and self-validating protocols for empirical lipophilicity determination.
Physicochemical Characterization & Structural Causality
The molecular architecture of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is deliberately designed to balance reactivity with favorable pharmacokinetic baseline metrics.
-
The 2-Chlorophenyl Moiety: The substitution of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This steric clash forces the phenyl ring out of coplanarity with the central pyrazole ring, a crucial 3D conformational feature that often enhances binding affinity to deep, hydrophobic protein pockets (such as the COX-2 active site)[1]. Furthermore, the halogen acts as an electron-withdrawing group, increasing the overall lipophilicity of the molecule.
-
The Pyrazole Core: Provides a rigid framework capable of engaging in both hydrogen bond donation (via the N-H) and acceptance (via the sp2 nitrogen), facilitating target engagement[2].
-
The Ethyl Carboxylate Handle: Serves as a synthetic anchor. While it contributes to the molecule's Molecular Weight (250.68 g/mol ), it is typically hydrolyzed and converted into various amides in late-stage drug development to fine-tune the final API's solubility and target specificity.
Table 1: Quantitative Physicochemical Profile
Data synthesized from computational chemistry models and commercial chemical databases[3][4].
| Property | Value | Pharmacokinetic Implication |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | N/A |
| Molecular Weight (MW) | 250.68 g/mol | Highly optimal (<500 Da); leaves a ~250 Da "budget" for further synthetic elaboration before violating Lipinski's rules. |
| Calculated LogP | 2.9068 | Ideal baseline lipophilicity (1 < LogP < 3); ensures sufficient lipid membrane permeability without causing severe aqueous insolubility. |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | Excellent for oral absorption (<140 Ų) and potential Blood-Brain Barrier (BBB) penetration (<90 Ų). |
| Hydrogen Bond Donors | 1 | Low desolvation penalty during membrane transit. |
| Hydrogen Bond Acceptors | 3 | Facilitates specific interactions with target kinase/enzyme backbones. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding. |
The Role of Lipophilicity (LogP) in Pyrazole-Based Drug Design
Lipophilicity, quantified as the partition coefficient (LogP) between 1-octanol and water, is arguably the most critical physicochemical parameter in early drug discovery[5]. For ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, the LogP of ~2.91 is a "Goldilocks" value.
If the LogP were significantly lower (< 1), the molecule would struggle to passively diffuse through the lipophilic core of intestinal cell membranes, resulting in poor oral bioavailability. Conversely, if the LogP were excessively high (> 5), the compound would suffer from "grease-like" behavior: poor aqueous dissolution in the GI tract, high non-specific binding to plasma proteins, and rapid hepatic clearance via cytochrome P450 enzymes[6].
Logical relationship between LogP and critical ADMET pharmacokinetic properties.
Self-Validating Experimental Protocols for LogP Determination
While computational tools (like ALOGPS or ADMET Predictor) provide excellent estimations[5][6], empirical validation is mandatory before advancing a scaffold into in vivo studies. Below are two rigorously designed, self-validating protocols for determining the lipophilicity of pyrazole derivatives.
Protocol A: The Gold-Standard Shake-Flask Method
This is the definitive thermodynamic method for measuring LogP. The protocol is designed as a self-validating system via a strict mass-balance requirement.
Rationale & Causality: 1-octanol is chosen because its polar hydroxyl head and lipophilic hydrocarbon tail closely mimic the amphiphilic nature of biological phospholipid bilayers.
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C. Let the phases separate. Causality: Solvents must be mutually saturated prior to the experiment to prevent volume shifts during the actual partitioning phase, which would skew concentration calculations.
-
Stock Preparation: Dissolve exactly 5.0 mg of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate in 5.0 mL of the pre-saturated octanol phase (
). -
Partitioning: In a glass vial, combine 2.0 mL of the spiked octanol with 2.0 mL of the pre-saturated water. Seal and agitate on a mechanical shaker at 100 RPM for 24 hours at a strictly controlled 25°C.
-
Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes. Causality: Mechanical shaking creates micro-emulsions of octanol within the water phase. If not centrifuged out, these micro-droplets will artificially inflate the measured aqueous concentration, drastically lowering the calculated LogP.
-
Quantification: Carefully extract aliquots from both the top (octanol) and bottom (water) layers. Quantify the concentration of the pyrazole in both phases (
and ) using HPLC-UV at its (typically ~254 nm). -
System Validation (Mass Balance): Calculate the total recovered mass:
. The assay is only valid if the recovered mass is 95%–105% of the initial input. A failure indicates precipitation, glass adsorption, or degradation, rendering the result void. -
Calculation:
.
Experimental workflow for the self-validating Shake-Flask LogP determination.
Protocol B: High-Throughput RP-HPLC Estimation
For rapid screening, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a reliable estimation of lipophilicity.
Rationale & Causality: The stationary phase of a C18 column is highly lipophilic. The retention time (
Step-by-Step Methodology:
-
Calibration (Self-Validation): Select 6 reference compounds with known, literature-validated LogP values spanning from 1.0 to 4.0 (e.g., aniline, toluene, chlorobenzene).
-
Chromatography: Inject the references onto a C18 column using an isocratic mobile phase (e.g., 50:50 Methanol:Water). Record the retention time (
) for each, and the dead time ( ) using an unretained marker like uracil. -
Capacity Factor Calculation: Calculate the capacity factor (
) for each reference: . -
Standard Curve: Plot
versus the known LogP values. Ensure linear regression . This validates the column's hydrophobic interaction integrity. -
Sample Analysis: Inject ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate. Calculate its
and interpolate its LogP using the validated standard curve equation.
Synthetic Utility and Downstream Workflows
The true value of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate lies in its synthetic malleability. The ethyl ester acts as a protecting group during the construction of the pyrazole ring but is readily cleaved to yield a reactive carboxylic acid. This acid is the primary precursor for generating diverse libraries of pyrazole-amides, which are heavily screened for neuroprotective, anti-inflammatory, and antitumor activities[1][2][6].
Standard synthetic workflow transforming the ethyl ester building block into a bioactive amide.
By carefully monitoring how the addition of different amine groups during the final coupling step alters the baseline MW (250.68) and LogP (~2.91) of the parent scaffold, medicinal chemists can rationally design highly efficacious and bioavailable drug candidates.
References
- ChemScene. "1239478-46-6 | Ethyl 5-(2-chlorophenyl)
- ACS Publications.
- MDPI.
- NIH / PMC.
- ResearchGate.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylates via Diketoester Cyclization
Executive Summary
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antimicrobial, and targeted kinase inhibitory activities[1]. The 2-chlorophenyl moiety, in particular, is a critical pharmacophore found in various bioactive molecules, providing essential steric bulk and lipophilicity. This application note details a highly optimized, regioselective protocol for the cyclization of 2-chlorophenyl diketoesters (specifically, ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate) with hydrazine hydrate to yield ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
Designed for drug development professionals and synthetic chemists, this guide establishes a self-validating experimental workflow, elucidates the mechanistic causality behind reagent selection, and provides robust analytical parameters for product verification.
Mechanistic Rationale & Regioselectivity
The transformation relies on a variant of the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].
Causality of Reagent Choice:
-
Hydrazine Hydrate (
): Acts as a potent binucleophile. The use of the hydrate form (typically 80% or 98%) is preferred over anhydrous hydrazine due to safety profiles, while still providing sufficient nucleophilicity for the initial attack. -
Glacial Acetic Acid (Solvent/Catalyst): The reaction requires an acidic environment to protonate the highly conjugated carbonyl groups of the diketoester, thereby increasing their electrophilicity. Acetic acid serves a dual purpose as both the solvent and the proton source, driving the reaction forward by facilitating the elimination of water during hydrazone formation and subsequent cyclization[1].
-
Regiochemical Control: The 2,4-dioxobutanoate system possesses two distinct electrophilic centers. The
-keto carbonyl (adjacent to the ester) is highly electrophilic due to the electron-withdrawing nature of the ester group. However, the -keto carbonyl (adjacent to the 2-chlorophenyl ring) is also activated. The initial nucleophilic attack by hydrazine typically occurs at the less sterically hindered and more electrophilic -carbonyl, forming a hydrazone intermediate. Subsequent intramolecular attack by the terminal nitrogen on the -carbonyl yields the 5-(2-chlorophenyl) substituted pyrazole after dehydration and tautomerization[3].
Mechanistic pathway of diketoester cyclization with hydrazine hydrate to form pyrazole.
Experimental Protocol
This methodology ensures high yield and minimizes the formation of uncyclized hydrazone byproducts.
Materials Required
-
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (1.0 eq, 10 mmol, 2.54 g)
-
Hydrazine hydrate (80% aqueous solution) (1.5 eq, 15 mmol, 0.73 mL)
-
Glacial acetic acid (15 mL)
-
Ice-cold distilled water (50 mL)
-
Absolute ethanol (for recrystallization)
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (2.54 g, 10 mmol) in 15 mL of glacial acetic acid.
-
Causality: Suspending the diketoester in acetic acid prior to hydrazine addition ensures immediate protonation of the carbonyls, priming them for nucleophilic attack and preventing base-catalyzed degradation of the diketoester.
-
-
Controlled Nucleophilic Addition: Chill the flask in an ice bath to 0–5 °C. Add hydrazine hydrate (0.73 mL, 15 mmol) dropwise over 10 minutes using a syringe.
-
Causality: The initial condensation is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses the formation of symmetric bis-hydrazone side products[2].
-
-
Thermal Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 4 hours.
-
Causality: While hydrazone formation occurs rapidly at room temperature, the subsequent intramolecular cyclization requires thermal energy to overcome the activation barrier of the 5-membered ring closure and subsequent dehydration[3].
-
-
Reaction Quenching & Precipitation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Upon complete consumption of the starting material, cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-cold distilled water.
-
Causality: The pyrazole product is highly hydrophobic and insoluble in water, whereas acetic acid and unreacted hydrazine are highly water-soluble. This step drives the quantitative precipitation of the crude product.
-
-
Isolation and Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (
mL) to remove residual acetic acid until the filtrate is pH neutral. Recrystallize the crude solid from absolute ethanol to afford pure ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
Experimental workflow for the synthesis and isolation of the pyrazole derivative.
Quantitative Data: Reaction Optimization
The choice of solvent and temperature profoundly impacts the reaction kinetics and overall yield. The data below summarizes the optimization parameters for this specific cyclization.
| Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Ethanol | None | 25 (RT) | 24 | 45% | 88% |
| Ethanol | None | 80 (Reflux) | 8 | 68% | 91% |
| Ethanol | Glacial AcOH (cat.) | 80 (Reflux) | 4 | 85% | 96% |
| Glacial AcOH | None (Solvent is acid) | 80 | 4 | 92% | >98% |
Table 1: Optimization of cyclization conditions. The use of glacial acetic acid as the primary solvent provides the optimal balance of reaction kinetics, yield, and product purity.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized protocol, the product must be validated through orthogonal analytical techniques. A successful reaction is self-validated when the isolated compound matches the following spectroscopic parameters:
-
Thin Layer Chromatography (TLC): The product should appear as a single UV-active spot (at 254 nm) with an
value of approximately 0.45 in a 7:3 Hexane:Ethyl Acetate system, distinct from the starting diketoester ( ). -
FT-IR Spectroscopy:
-
Disappearance of the broad aliphatic ketone stretch (~1690
) from the diketoester. -
Appearance of a sharp ester carbonyl stretch at ~1730
. -
Presence of a broad N-H stretching band at 3200–3300
, confirming the formation of the pyrazole secondary amine[1].
-
-
H NMR (400 MHz, DMSO-
):- 13.80 (br s, 1H, Pyrazole N-H) - Confirms ring closure and free amine.
- 7.45 - 7.65 (m, 4H, Ar-H) - Aromatic protons of the 2-chlorophenyl ring.
- 7.05 (s, 1H, Pyrazole C4-H) - Critical diagnostic peak for the pyrazole core.
-
4.30 (q,
Hz, 2H, -O- - ) - Ester methylene. -
1.32 (t,
Hz, 3H, -O- - ) - Ester methyl.
References
1.1 - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed/NIH) 2. 2 - Benchchem Technical Support 3.3 - International Journal of Molecular Sciences (PMC/NIH)
Sources
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
This guide details the strategic utilization of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate as a synthetic intermediate. It is designed for medicinal chemists and process scientists, focusing on the practical manipulation of this scaffold to generate bioactive libraries, particularly in the context of Cannabinoid Receptor 1 (CB1) antagonists and kinase inhibitors.
Executive Summary & Scaffold Analysis
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (Structure 1 ) is a versatile heterocyclic building block. Its value lies in the 2-chlorophenyl moiety, which provides critical steric bulk and lipophilicity often required for binding to G-Protein Coupled Receptors (GPCRs), specifically the CB1 receptor (Rimonabant analogs), and various kinase pockets.
Key Structural Features[1][2][3]
-
1,3-Dielectrophilic Potential: The ester group (C3) and the pyrazole nitrogen (N1) offer orthogonal functionalization points.
-
Tautomeric Ambiguity: In solution, the molecule exists in equilibrium between the 3-carboxylate/5-aryl and 5-carboxylate/3-aryl forms. This dictates the regiochemical outcome of N-alkylation reactions—a critical quality attribute (CQA) in drug synthesis.
-
2-Chloro Substituent: Introduces an orthogonal twist to the phenyl ring relative to the pyrazole plane, disrupting planarity and enhancing solubility compared to unsubstituted analogs.
Chemical Reactivity Profile (DOT Visualization)
The following diagram maps the core synthetic pathways accessible from this intermediate.
Figure 1: Synthetic divergence from the core pyrazole scaffold. Note the critical branch point at N-alkylation.
Critical Technical Note: Regioselectivity in N-Alkylation
When alkylating 1H-pyrazoles , regioselectivity is the primary challenge. For ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate , the steric bulk of the ortho-chloro group on the phenyl ring significantly influences the outcome.
-
Pathway A (Kinetic/Steric Control): Alkylation favors the nitrogen distal to the bulky 2-chlorophenyl group. This typically yields the 1-alkyl-3-(2-chlorophenyl)-5-carboxylate isomer (inverted substitution pattern).
-
Pathway B (Thermodynamic Control): Under reversible conditions or specific catalytic cycles, the thermodynamically stable isomer may form.
-
Implication: If your target requires the 1,5-diaryl arrangement (common in CB1 antagonists like Rimonabant), direct alkylation of this intermediate is often unfavorable. Instead, the 1,5-pattern is best installed de novo using aryl hydrazines during ring closure. However, if using this intermediate, rigorous chromatographic separation is required.
Detailed Experimental Protocols
Protocol A: Hydrolysis and Amide Coupling (Library Generation)
Target: Synthesis of 5-(2-chlorophenyl)-N-substituted-1H-pyrazole-3-carboxamides.
Rationale: This protocol converts the ester to an amide, a common pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and CB1 ligands.
Reagents:
-
Starting Material: Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq)
-
Base: Lithium Hydroxide (LiOH·H2O) (3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq), Amine (R-NH2) (1.1 eq)
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve 1.0 g of the ester in 12 mL THF.
-
Add solution of LiOH (3.0 eq) in 4 mL water.
-
Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The ester spot (Rf ~0.6) should disappear, replaced by a baseline acid spot.
-
Workup: Concentrate THF in vacuo. Acidify the aqueous residue to pH 2-3 using 1M HCl. The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
-
-
Amide Coupling:
-
Dissolve the dried acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq). The solution typically turns yellow. Stir for 10 minutes to activate the acid.
-
Add the amine (1.1 eq).
-
Stir at Room Temperature for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[3]
-
Purification: Silica gel chromatography.[3]
-
Protocol B: Electrophilic Chlorination at C4
Target: Ethyl 4-chloro-5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
Rationale: Halogenation at the C4 position is essential for modulating biological half-life (blocking metabolic oxidation) or serving as a handle for Suzuki-Miyaura coupling.
Reagents:
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Methodology:
-
Dissolve the pyrazole ester in ACN (0.1 M).
-
Add NCS (1.1 eq) portion-wise at room temperature.
-
Heat to 60°C for 3 hours.
-
QC Check: NMR should show the disappearance of the C4-H singlet (typically around δ 6.8 - 7.2 ppm).
-
Workup: Remove solvent, redissolve in EtOAc, wash with water. Recrystallize from Ethanol/Water if necessary.
Analytical Data & Quality Control
When characterizing derivatives of this intermediate, use the following reference data to validate structure.
| Feature | 1H NMR Signal (DMSO-d6) | Diagnostic Note |
| Pyrazole C4-H | δ 7.10 - 7.40 ppm (s, 1H) | Disappears upon C4-halogenation. |
| Ethyl Ester | δ 4.30 (q, 2H), 1.30 (t, 3H) | Characteristic quartet/triplet pattern. |
| NH Proton | δ 13.5 - 14.5 ppm (br s) | Broad; chemical shift is concentration-dependent. |
| 2-Cl-Phenyl | Multiplet region δ 7.4 - 7.8 ppm | Distinct splitting due to ortho-substitution. |
Regioselectivity Logic Flow (DOT Visualization)
This diagram assists in predicting the major isomer during N-alkylation.
Figure 2: Decision tree for N-alkylation regiochemistry. The steric bulk of the 2-chlorophenyl group directs alkylation away from itself.
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives
- Title: Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- Source: Ovid / PubMed.
-
URL:[Link]
-
Regioselective Synthesis of Pyrazoles
-
CB1 Receptor Antagonist Design
- Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity.
- Source: NIH / PMC.
-
URL:[Link]
-
General Reactivity of Pyrazole Carboxylates
- Title: Synthesis, Characterization of Ethyl 5-(substituted)
- Source: ResearchGate / Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
-
URL:[Link]
Sources
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Application Note: Optimized Protocol for the Saponification of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists Content Type: Advanced Methodology & Protocol Guide
Introduction & Strategic Overview
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a critical intermediate in the synthesis of biologically active small molecules, including cannabinoid receptor (CB1) antagonists and potent anti-inflammatory agents [1]. The transformation of this ester into its corresponding carboxylic acid—5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid—is a fundamental synthetic step. However, pyrazole-3-carboxylic acids are uniquely susceptible to thermal decarboxylation. Therefore, selecting the appropriate hydrolysis conditions is paramount to ensure high yields, prevent product degradation, and avoid the need for downstream chromatographic purification.
Mechanistic Causality & Reaction Design
As a Senior Application Scientist, it is crucial not just to execute a reaction, but to understand the thermodynamic and kinetic drivers behind the methodology. The hydrolysis of this ethyl ester is executed via a base-catalyzed mechanism (saponification,
-
Thermodynamic Driving Force: Acid-catalyzed ester hydrolysis is an equilibrium process, requiring a large excess of water and prolonged heating to drive the reaction forward. In contrast, base-catalyzed hydrolysis is driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the leaving ethoxide (or excess hydroxide) to form a highly stable carboxylate salt.
-
Mitigation of Decarboxylation: Pyrazole-3-carboxylic acids can undergo spontaneous decarboxylation at elevated temperatures, particularly under strongly acidic conditions. By utilizing mild bases like Lithium Hydroxide (LiOH) at ambient temperatures, the integrity of the pyrazole core is strictly maintained.
-
Solvent System Selection: A miscible co-solvent system such as Tetrahydrofuran (THF)/Water (1:1 v/v) is optimal. THF dissolves the lipophilic ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, while water solubilizes the hydroxide base and the resulting lithium carboxylate salt, ensuring a homogeneous reaction environment as the reaction proceeds.
Experimental Methodology
This protocol is designed as a self-validating system to ensure high-purity isolation without chromatography.
Materials & Reagents
-
Substrate: Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Reagent: Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvents: Tetrahydrofuran (THF), Deionized Water
-
Work-up: 2N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc)
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate in 20 mL of THF. Ensure complete dissolution.
-
Base Addition: In a separate flask, dissolve 30.0 mmol of LiOH·H₂O in 20 mL of deionized water. Slowly add this aqueous basic solution to the organic solution dropwise over 5 minutes to prevent localized exotherms.
-
Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for 12–16 hours. Self-Validation Checkpoint: The biphasic mixture will gradually become a clear, homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt. Monitor via TLC (Hexanes:EtOAc, 7:3) until complete consumption of the starting material [2].
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at a water bath temperature strictly
°C to remove the volatile THF. Crucial: Do not evaporate to dryness; the aqueous layer must remain intact. -
Aqueous Wash (Optional): Wash the remaining aqueous phase with 15 mL of EtOAc to extract any unreacted ester or non-polar impurities. Discard the organic wash.
-
Isoelectric Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2N HCl dropwise under vigorous stirring until the pH reaches exactly 2.5–3.0. A dense white precipitate of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid will form immediately.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 x 10 mL) to remove residual inorganic lithium salts.
-
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure carboxylic acid.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of the saponification process, demonstrating the causality between base strength, temperature, and isolated yield.
| Entry | Base (Equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observations |
| 1 | NaOH (5.0) | EtOH / H₂O (1:1) | 60 | 4 | 82 | >95% | Minor thermal decarboxylation observed. |
| 2 | NaOH (3.0) | THF / H₂O (1:1) | 25 | 16 | 91 | >98% | Clean conversion; trace sodium salts retained. |
| 3 | LiOH (3.0) | THF / H₂O (1:1) | 25 | 16 | 96 | >99% | Optimal conditions; highly pure, easy filtration. |
| 4 | KOH (3.0) | MeOH / H₂O (1:1) | 25 | 16 | 88 | >96% | Slight emulsion formed during the organic wash. |
| 5 | HCl (10.0) | Dioxane / H₂O (1:1) | 100 | 24 | <30 | <50% | Extensive decarboxylation; failed reaction. |
Table 1: Optimization matrix for the hydrolysis of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
Workflow & Mechanistic Visualization
Mechanistic workflow for the base-catalyzed hydrolysis and isolation of pyrazole-3-carboxylic acid.
Expert Troubleshooting & Field-Proven Insights
-
Over-acidification Risk: The final product isolation is highly dependent on pH control. If the pH is dropped below 1.5, there is a severe risk of protonating the basic pyrazole nitrogen (
). This forms a water-soluble hydrochloride salt, which will dissolve your precipitate and drastically reduce the isolated yield. Always target a pH of 2.5–3.0 for isoelectric precipitation. -
Emulsion Management: If the reaction mixture forms an emulsion during the optional EtOAc wash step, adding 5–10 mL of saturated aqueous NaCl (brine) will alter the aqueous layer's ionic strength and rapidly break the emulsion.
References
-
Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (2018) URL: [Link]
-
Title: Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Embodying Ketones Pyrazole and Isoxazole Source: RSC Advances, The Royal Society of Chemistry (2023) URL: [Link]
Application Notes and Protocols: N-Alkylation of Ethyl 5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylate
Introduction
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their diverse biological activities have led to their incorporation into a wide array of pharmaceuticals. The strategic N-alkylation of the pyrazole core is a critical synthetic step that significantly influences the pharmacological profile of the resulting molecule. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of a key intermediate, ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, with a focus on addressing the persistent challenge of regioselectivity.
The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 regioisomers, which can be challenging to separate and may exhibit different biological activities.[1][2] Therefore, developing robust and regioselective alkylation protocols is of paramount importance. This document will explore various methodologies, from classical base-mediated approaches to modern techniques such as phase-transfer catalysis and microwave-assisted synthesis, providing researchers with the tools to optimize their synthetic strategies.
The Challenge of Regioselectivity in Pyrazole N-Alkylation
The two nitrogen atoms within the pyrazole ring possess similar electronic properties, making regioselective functionalization a significant synthetic hurdle.[1] The outcome of an N-alkylation reaction is a delicate interplay of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the alkylating agent will direct the incoming group to the more accessible nitrogen.[2]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[2]
-
Nature of the Base and Counter-ion: The choice of base and the resulting counter-ion can significantly impact the regioselectivity. For instance, different alkali metal cations can influence the site of alkylation.[1]
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2]
-
Leaving Group of the Alkylating Agent: The nature of the leaving group on the alkylating agent can also affect the reaction's outcome.
Visualizing the Regioselectivity Challenge
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Recommended N-Alkylation Protocols
Herein, we present a selection of robust protocols for the N-alkylation of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate, each with its own advantages in terms of yield, regioselectivity, and reaction conditions.
Protocol 1: Classical Base-Mediated N-Alkylation
This method is a widely used and straightforward approach. The choice of base and solvent is critical for achieving high regioselectivity.
Rationale: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolate anion. The choice between these bases can influence the regioselectivity, with NaH sometimes preventing the formation of regioisomeric products.[1] Polar aprotic solvents like DMF or DMSO are excellent choices as they can solvate the cation, leading to a more "naked" and reactive anion, which can improve reaction rates and selectivity.[2]
Step-by-Step Methodology:
-
Preparation: To a solution of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous DMF (10 mL/mmol of pyrazole) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq., e.g., NaH as a 60% dispersion in mineral oil or anhydrous K₂CO₃).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes. For NaH, the evolution of hydrogen gas should cease.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq., e.g., alkyl halide) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Condition | Parameter | Rationale |
| Base | NaH or K₂CO₃ (1.1 eq.) | Efficient deprotonation of the pyrazole NH. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent favors SN2 reaction. |
| Alkylating Agent | Alkyl halide (1.1-1.2 eq.) | Provides the alkyl group for substitution. |
| Temperature | RT to 80 °C | Dependent on the reactivity of the alkylating agent. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a greener and often more efficient alternative to traditional homogeneous reactions, particularly for large-scale synthesis.[3] This method avoids the need for anhydrous solvents and strong, hazardous bases.[4][5]
Rationale: PTC facilitates the transfer of the pyrazolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst.[5] The reaction can often be performed under solvent-free conditions, which simplifies work-up and reduces waste.[4][5][6]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq.), the alkylating agent (1.1 eq.), a solid base such as powdered potassium hydroxide or potassium carbonate (2.0 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Reaction: Stir the mixture vigorously at a temperature between 50-100 °C. The reaction can be performed neat (without solvent) or in a non-polar solvent like toluene. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, add water to dissolve the inorganic salts.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or distillation.
| Reagent/Condition | Parameter | Rationale |
| Base | Powdered KOH or K₂CO₃ (2.0 eq.) | Solid base for deprotonation in the heterogeneous system. |
| Catalyst | TBAB (5-10 mol%) | Facilitates the transfer of the pyrazolate anion to the organic phase. |
| Solvent | Neat or Toluene | Reduces the need for polar aprotic solvents. |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed. |
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis can dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles.[7][8][9]
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction. This technique is particularly effective for reactions that are sluggish under conventional heating.[7] The use of a mild base in a suitable solvent under microwave conditions can provide a rapid and efficient route to N-alkylated pyrazoles.[7][10]
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vessel, combine ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq.), the alkylating agent (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or even water).[7]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-30 minutes).[7] The reaction progress should be monitored after the initial irradiation time.
-
Work-up: After cooling, dilute the reaction mixture with water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
| Reagent/Condition | Parameter | Rationale |
| Base | K₂CO₃ (1.5 eq.) | A mild base suitable for microwave conditions. |
| Solvent | DMF, MeCN, or H₂O | Solvent choice depends on the specific reaction and microwave absorption properties. |
| Microwave Power | 70-150 W | Provides rapid heating to accelerate the reaction. |
| Temperature | 120-150 °C | Higher temperatures can be reached quickly and safely in a sealed vessel. |
| Time | 5-30 min | Significant reduction in reaction time compared to conventional heating. |
Protocol 4: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides an alternative route for N-alkylation using an alcohol as the alkylating agent. This reaction typically proceeds with an inversion of stereochemistry if a chiral alcohol is used.[11][12]
Rationale: This reaction involves the activation of an alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12] The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group.[13] This method is particularly useful for introducing secondary alkyl groups where direct alkylation with the corresponding halide might be problematic due to competing elimination reactions.
Step-by-Step Methodology:
-
Preparation: To a solution of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent like THF or dichloromethane at 0 °C under an inert atmosphere, add the azodicarboxylate (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a non-polar solvent.
| Reagent/Condition | Parameter | Rationale |
| Alcohol | Primary or Secondary Alcohol (1.2 eq.) | Serves as the alkylating agent. |
| Reagents | PPh₃ (1.5 eq.) & DEAD/DIAD (1.5 eq.) | Activates the alcohol for nucleophilic attack. |
| Solvent | Anhydrous THF or DCM | Provides a suitable reaction medium. |
| Temperature | 0 °C to RT | Mild reaction conditions. |
Visualizing the General N-Alkylation Workflow
Caption: A generalized workflow for the N-alkylation of pyrazoles.
Product Characterization
The successful synthesis and regiochemical assignment of the N-alkylated products can be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the products. The chemical shifts of the pyrazole ring protons and carbons, as well as the protons of the newly introduced alkyl group, will differ between the N1 and N2 isomers. 2D NMR techniques such as HMBC and NOESY can be used to definitively assign the regiochemistry by observing correlations between the N-alkyl group and the pyrazole ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the final product and for separating the N1 and N2 regioisomers if they are formed as a mixture.
Conclusion
The N-alkylation of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a critical transformation in the synthesis of many biologically active molecules. This guide has provided a detailed overview of the key challenges, particularly regioselectivity, and has presented a range of reliable protocols to address these challenges. By carefully selecting the reaction conditions, including the base, solvent, and synthetic methodology (classical, PTC, microwave-assisted, or Mitsunobu), researchers can effectively control the outcome of the reaction and synthesize the desired N-alkylated pyrazole derivatives with high yield and purity.
References
-
Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2855. [Link]
-
Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). SYNTHESIS OF N-ALKYLPYRAZOLES BY PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. Organic Preparations and Procedures International, 22(4), 533-536. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
Kulyk, O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10467-10478. [Link]
-
Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
ScienceDirect. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]
-
ScienceDirect. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. Retrieved from [Link]
-
Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]
-
Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Retrieved from [Link]
-
Phase-Transfer Catalysis Communications. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Chlorophenyl Pyrazole Esters
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the purification of chlorophenyl pyrazole esters via recrystallization. This class of compounds, often possessing moderate polarity and crystalline nature, presents unique challenges and opportunities for purification. This guide moves beyond a simple list of solvents to provide a systematic workflow, from theoretical considerations and small-scale screening to detailed, step-by-step protocols for both single-solvent and mixed-solvent systems. The causality behind experimental choices is emphasized to empower the user to adapt and troubleshoot the process effectively.
Introduction: The Critical Role of Solvent Selection
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Its efficacy hinges on the principle of differential solubility: the compound of interest and its impurities exhibit different solubilities in a chosen solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at an elevated temperature (near the solvent's boiling point).[4][5] Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving impurities behind in the "mother liquor."[3]
For chlorophenyl pyrazole esters, the molecular structure dictates the solubility profile. The pyrazole ring and ester group introduce polar characteristics and potential for hydrogen bonding, while the chlorophenyl moiety imparts significant non-polar, lipophilic character.[6][7] This duality means that a "one-size-fits-all" solvent is unlikely. A systematic and logical approach to solvent selection is therefore not just recommended, but essential for achieving high purity and yield.
Theoretical Framework for Solvent Selection
The adage "like dissolves like" is the foundational principle in solvent selection.[5] A solvent with a polarity similar to the solute will generally be a good solvent. However, for recrystallization, we seek a solvent that is a poor solvent at low temperatures and a good solvent at high temperatures.[5] This temperature-dependent solubility is known as a high temperature coefficient.[1]
Key Solvent Characteristics:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][8]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[1][5]
-
Chemical Inertness: The solvent must not react with the compound.[8]
-
Boiling Point: A boiling point between 60°C and 120°C is often ideal. If too low, evaporation can be problematic; if too high, it can be difficult to remove the solvent from the final crystals.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[1]
Systematic Solvent Screening Protocol
Before committing to a large-scale recrystallization, a small-scale screening of several candidate solvents is the most efficient path forward.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude chlorophenyl pyrazole ester into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[9]
-
Solvent Addition (Hot): For the solvents that did not dissolve the compound cold, heat the test tubes in a water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves.[10]
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.[7]
-
Evaluation: The best single solvent is one that dissolves the compound completely when hot but provides a high yield of crystals upon cooling.
Table 1: Candidate Solvents for Screening Chlorophenyl Pyrazole Esters
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Considerations |
| Hexane | 69 | 0.1 | Non-polar: Likely a poor solvent. Excellent candidate as an "anti-solvent" in mixed systems. |
| Toluene | 111 | 2.4 | Non-polar aromatic: May dissolve the chlorophenyl moiety well. Good for moderately non-polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Mid-polarity: Often a good starting point. Balances polarity of ester and non-polarity of rings. |
| Acetone | 56 | 5.1 | Polar aprotic: Good solvent for many pyrazole derivatives.[11] Low boiling point requires careful handling. |
| 2-Propanol (IPA) | 82 | 3.9 | Polar protic: Can hydrogen bond. Often shows good temperature-dependent solubility. |
| Ethanol | 78 | 4.3 | Polar protic: A very common and effective solvent for pyrazole derivatives.[6] Often used in mixed systems with water. |
| Methanol | 65 | 5.1 | Polar protic: Similar to ethanol but more polar.[6] Its lower boiling point can be a disadvantage. |
| Water | 100 | 10.2 | Highly polar: Unlikely to be a good single solvent, but is an excellent anti-solvent when paired with ethanol, methanol, or acetone. |
Visualization of the Selection & Purification Workflow
The following diagrams illustrate the logical flow of the solvent selection process and the general steps of recrystallization.
Caption: Decision workflow for selecting an appropriate recrystallization system.
Caption: General experimental workflow for the recrystallization process.
Detailed Recrystallization Protocols
Protocol 2A: Single-Solvent Recrystallization
This protocol should be used when a suitable single solvent has been identified in the screening step.
-
Dissolution: Place the crude chlorophenyl pyrazole ester in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3] Causality: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing yield.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, the flask can be moved to an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Causality: Using cold solvent for the wash minimizes the redissolving of the purified product.[9]
-
Drying: Leave the crystals in the funnel with the vacuum running for several minutes to air-dry. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven.
Protocol 2B: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This is a powerful technique when no single solvent is ideal.[13] It requires two miscible solvents: a "good" solvent in which the compound is soluble, and an "anti-solvent" in which the compound is insoluble.[14][15] A common pair for moderately polar compounds is Ethanol ("good") and Water ("anti-solvent").
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[14]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[13] This point of turbidity is the saturation point.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[13][14] At this stage, the solution is perfectly saturated.
-
Crystallization, Isolation, and Drying: Follow steps 3, 4, and 5 from the Single-Solvent Recrystallization protocol (2A). For washing the crystals (step 4), use a small amount of a cold mixture of the two solvents in the approximate ratio that induced crystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution is supersaturated above the compound's melting point; cooling is too rapid; solvent polarity is not ideal. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent system.[16] |
| No Crystals Form | Solution is not saturated (too much solvent used); cooling is too slow for nucleation. | Try scratching the inner wall of the flask with a glass rod. Add a "seed" crystal from a previous batch. Cool the solution in an ice bath. If too much solvent was added, carefully evaporate some solvent and cool again.[7][9] |
| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the flask thoroughly in an ice bath to maximize precipitation. Ensure filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | If the impurity is non-polar, it may be removed by a pre-wash. Alternatively, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[12] |
Conclusion
The purification of chlorophenyl pyrazole esters by recrystallization is a highly effective method when approached systematically. By understanding the underlying principles of solubility and employing a logical screening process, researchers can efficiently identify an optimal single-solvent or mixed-solvent system. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for developing a validated and reproducible purification process, ensuring the high quality of compounds essential for research and drug development.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
AllChem. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
-
Waseda University, Hayashi Lab. (n.d.). Recrystallization method. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [wiredchemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Home Page [chem.ualberta.ca]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis of Pyrazole-3-Carboxylates – Yield Comparison and Optimized Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
Pyrazole-3-carboxylates are highly privileged heterocyclic scaffolds in drug discovery, serving as foundational building blocks for anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals[1],[2]. Historically, the synthesis of these compounds via the cyclocondensation of hydrazines with β-keto esters—or through multicomponent reactions (MCRs)—relied on conventional conductive heating. These traditional methods often suffer from prolonged reaction times (hours to days), thermal degradation of sensitive intermediates, and suboptimal yields[3].
As a Senior Application Scientist, I strongly advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . The causality behind this recommendation lies in the physics of dielectric heating. Unlike conventional heating, which relies on inefficient thermal convection and conduction through the vessel walls, microwaves directly couple with the dipole moments of polar solvents (e.g., ethanol, DMF) and polar reaction intermediates (such as hydrazones)[4]. This rapid alignment and relaxation in the oscillating electromagnetic field generates instantaneous, uniform volumetric heating. Consequently, the activation energy barrier for the intramolecular cyclization step is overcome rapidly, minimizing side-product formation and significantly enhancing both the yield and purity of the final pyrazole-3-carboxylate[1].
Comparative Yield Analysis
A critical evaluation of empirical data demonstrates the absolute superiority of microwave irradiation over conventional refluxing. Table 1 consolidates quantitative comparisons from validated multicomponent and cyclocondensation syntheses, proving that MAOS consistently reduces reaction times from hours to minutes while boosting yields by 8–15%[3],[5].
Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthetic Target / Method | Heating Modality | Temp (°C) | Time | Yield (%) | Catalyst | Ref. |
| Pyrano[2,3-c]pyrazole | Conventional | 80 | 1.4 h | 80 | SnCl₂ | [3] |
| Pyrano[2,3-c]pyrazole | Microwave | 80 | 25 min | 88 | SnCl₂ | [3] |
| Pyrazole-3-carboxylate | Conventional | Reflux | 1.0 h | 83 | Mn/ZrO₂ | [3] |
| Pyrazole-3-carboxylate | Microwave/US | 80 | 10 min | 98 | Mn/ZrO₂ | [3] |
| Diaryl Sulfone Pyrazole | Conventional | Reflux | 8.0 h | 75 | Synthetic Talc | [5] |
| Diaryl Sulfone Pyrazole | Microwave | 120 | 19 min | 89 | Synthetic Talc | [5] |
| General Pyrazole MCR | Microwave | 120 | 5–15 min | 95 | Various | [1] |
Experimental Workflow & Mechanistic Pathways
To ensure reproducibility, the synthesis must be visualized both operationally and mechanistically. The workflow below outlines the critical stages of the MAOS protocol.
Step-by-step workflow for the microwave-assisted multicomponent synthesis of pyrazole-3-carboxylates.
Mechanistic pathway of pyrazole-3-carboxylate synthesis highlighting microwave-responsive steps.
Detailed Step-by-Step Protocol: A Self-Validating System
This protocol is engineered as a self-validating system . Every critical step includes an In-Process Control (IPC) to verify the causality of the chemical transformation before proceeding, ensuring zero wasted effort on failed reactions.
Objective: Synthesis of a model pyrazole-3-carboxylate derivative via cyclocondensation.
Phase 1: Reagent Preparation & Stoichiometry
Causality Check: Precise stoichiometry is paramount. A slight molar excess of the hydrazine derivative ensures the complete consumption of the β-keto ester, preventing the carryover of unreacted carbonyl impurities which are notoriously difficult to separate via crystallization.
-
In a 10 mL microwave-transparent borosilicate or quartz vial, add 1.0 mmol of the β-keto ester (e.g., ethyl acetoacetate).
-
Add 1.05 mmol of the selected hydrazine derivative (e.g., phenylhydrazine).
-
Add 3.0 mL of absolute ethanol. (Causality: Ethanol possesses an excellent microwave loss tangent (tan δ = 0.941), making it a highly efficient medium for absorbing microwave energy and transferring it to the reactants).
-
Add 10 mol% of the selected catalyst (e.g., SnCl₂ or a green heterogeneous catalyst like Mn/ZrO₂)[3].
Phase 2: Microwave Setup & Irradiation
Causality Check: Utilizing a sealed vessel allows the solvent to be superheated above its atmospheric boiling point. This autogenous pressure-driven temperature increase exponentially accelerates the reaction rate according to the Arrhenius equation[1].
-
Seal the vial securely with a Teflon-lined crimp cap to safely contain autogenous pressure.
-
Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Program Parameters:
-
Target Temperature: 120 °C
-
Power: 150 W (Dynamic modulation)
-
Hold Time: 10–15 minutes[1]
-
Pressure Limit: 200 psi (Safety cutoff)
-
-
Initiate the sequence. The system will ramp to 120 °C within 1–2 minutes.
Phase 3: Workup & In-Process Quality Control (IPC)
Causality Check: Rapid thermal shock forces the immediate precipitation of the product by exploiting the temperature-dependent solubility of the pyrazole-3-carboxylate, leaving polar impurities dissolved in the aqueous phase.
-
Allow the reactor to automatically cool the vessel to 50 °C via compressed air.
-
Self-Validation (IPC): Extract a 10 µL aliquot, dilute in 1 mL ethyl acetate, and perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).
-
Validation Criteria: The complete disappearance of the UV-active starting material spot and the emergence of a distinct, lower Rf product spot confirms successful conversion. Do not proceed to precipitation if starting material remains.
-
-
Transfer the reaction mixture dropwise into a beaker containing 10 mL of crushed ice/water under vigorous stirring.
-
Filter the resulting precipitate under vacuum, wash twice with 5 mL of cold aqueous ethanol (1:1), and dry under high vacuum.
Phase 4: Analytical Confirmation
Causality Check: Structural verification ensures the regioselectivity of the cyclization.
-
Perform ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆).
-
Validation Markers: Confirm the presence of the characteristic pyrazole C4-H broad singlet (typically around δ 6.5–7.0 ppm) and the ester ethyl group signals (a distinct quartet at ~4.3 ppm and a triplet at ~1.3 ppm).
Troubleshooting & Optimization Insights
-
Solvent Polarity Mismatch: If yields drop below 80%, evaluate the solvent's microwave absorptivity. Non-polar solvents like toluene (tan δ = 0.040) will not heat efficiently. If a non-polar solvent is strictly required for solubility, you must add a highly polar catalyst, ionic liquid, or a "microwave dopant" to facilitate dielectric heating[4].
-
Thermal Degradation: Prolonged microwave exposure (>25 mins) at temperatures exceeding 130 °C can lead to the unintended decarboxylation of the pyrazole-3-carboxylate. Strict adherence to the 10–15 minute irradiation window is critical to maintaining the >85% yield profile[1].
References
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions | Source: nih.gov | URL: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives | Source: ijpsjournal.com | URL: [Link]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents | Source: nih.gov | URL: [Link]
-
Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents | Source: researchgate.net | URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Ethyl 2-(3-Pyridylmethyl)pyrazole-3-carboxylate|CAS 2250241-82-6 [benchchem.com]
- 3. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Methodologies for the Preparation of Pyrazole-3-Carboxamides from Ethyl Carboxylate Precursors
Executive Summary & Strategic Overview
Pyrazole-3-carboxamides are privileged pharmacophores widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. The synthesis of these amides typically originates from readily available ethyl pyrazole-3-carboxylate building blocks. However, unactivated ethyl esters exhibit significant resistance to direct aminolysis under mild conditions due to the poor leaving group ability of the ethoxide ion and the low electrophilicity of the ester carbonyl[2].
To overcome this thermodynamic barrier, synthetic chemists typically employ one of two divergent strategies:
-
Pathway A (The Classical Two-Step): Base-catalyzed saponification to the highly reactive pyrazole-3-carboxylic acid, followed by in situ activation and coupling with an amine[3].
-
Pathway B (Direct Amidation): One-step direct amidation utilizing organometallic Lewis acids (e.g., AlMe₃) or mechanochemical strong base catalysis (e.g., KOtBu) to force the aminolysis of the unactivated ester[4].
Figure 1: Divergent synthetic strategies for pyrazole-3-carboxamides from ethyl esters.
Quantitative Method Comparison
The selection between a two-step and a one-step protocol depends heavily on the substrate's functional group tolerance and the scale of the reaction. Table 1 summarizes the quantitative parameters guiding this selection.
| Parameter | Pathway A: Saponification + Coupling | Pathway B: Direct Amidation (AlMe₃) |
| Step Economy | Low (2 distinct steps, 1 isolation) | High (1 continuous step) |
| Typical Yield | 75% – 95% | 50% – 85% (Steric-dependent) |
| Reaction Temperature | 20 °C – 25 °C (Mild) | 60 °C – 110 °C (Harsh) |
| Functional Group Tolerance | Excellent (Tolerates distal esters/ketones) | Poor (Reacts with acidic protons/other esters) |
| Primary Reagents | LiOH·H₂O, HATU, DIPEA | AlMe₃ (2.0 M in Toluene) |
| Scalability | Excellent (Standard in Pharma) | Good (Requires rigorous anhydrous conditions) |
Table 1: Comparative analysis of amidation strategies for ethyl pyrazole-3-carboxylates.
Pathway A: The Classical Two-Step Workflow
Mechanistic Rationale
Saponification: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH for the hydrolysis of the ethyl ester. The lithium cation exhibits superior solubility in organic-aqueous solvent mixtures (like THF/MeOH/H₂O), preventing biphasic separation and ensuring a homogeneous reaction environment. Coupling: The resulting pyrazole-3-carboxylic acid is activated using HATU. The causality of adding N,N-Diisopropylethylamine (DIPEA) is twofold: it neutralizes the amine hydrochloride salt (if applicable) and deprotonates the carboxylic acid, allowing it to attack the electrophilic uronium species of HATU to form a highly reactive HOAt-ester intermediate[3].
Protocol 1.1: Base-Catalyzed Saponification
Self-Validating System: The reaction progress is visually validated by TLC. The disappearance of the high-Rf ester and the formation of a baseline spot confirms complete hydrolysis.
-
Dissolution: Suspend ethyl pyrazole-3-carboxylate (1.0 equiv, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).
-
Hydrolysis: Add LiOH·H₂O (2.0 equiv, 20 mmol) in a single portion. Stir vigorously at 25 °C for 4–16 hours.
-
In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes). The starting material (Rf ~ 0.6) must be completely consumed, leaving only a baseline spot (Rf = 0.0).
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL H₂O and cool to 0 °C.
-
Acidification: Slowly add 1M HCl dropwise until the pH reaches 3–4. A white precipitate of pyrazole-3-carboxylic acid will form.
-
Isolation: Filter the precipitate, wash with ice-cold water (2 × 5 mL), and dry in a vacuum oven at 45 °C to constant weight.
Protocol 1.2: HATU-Mediated Amide Coupling
Self-Validating System: Pre-activation prevents the amine from reacting directly with HATU. LC-MS analysis must be used to validate the product; the absence of a +98 Da mass shift confirms that no guanidinylation of the amine occurred.
-
Pre-Activation: Dissolve pyrazole-3-carboxylic acid (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL). Add DIPEA (3.0 equiv, 15 mmol) followed by HATU (1.2 equiv, 6 mmol). Stir at 25 °C for 15 minutes to form the active HOAt ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 5.5 mmol) dropwise. Stir the reaction at 25 °C for 2–12 hours.
-
IPC: Analyze an aliquot via LC-MS. The reaction is complete when the [M+H]⁺ peak of the desired pyrazole-3-carboxamide is the dominant signal.
-
Quench & Extraction: Pour the mixture into 50 mL of 5% aqueous LiCl (to aid DMF removal) and extract with EtOAc (3 × 20 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.
Pathway B: Direct Amidation via Organoaluminum Activation
Mechanistic Rationale
Direct amidation bypasses the carboxylic acid intermediate but requires overcoming the ethyl ester's low electrophilicity[2]. In this Weinreb-type amidation, Trimethylaluminum (AlMe₃) reacts with the amine to form a dimethylaluminum amide complex, releasing methane gas. The aluminum center acts as a potent Lewis acid, coordinating the ester carbonyl oxygen to increase its electrophilicity. Simultaneously, the tethered amide intramolecularly attacks the carbonyl carbon, driving the reaction forward.
Protocol 2.1: Weinreb-Type Direct Amidation
Self-Validating System: The formation of the active reagent is validated by the cessation of methane gas evolution. The workup is validated when the addition of Rochelle's salt transforms a thick, unfilterable emulsion into two distinct, clear liquid phases.
-
Complex Formation: Under a strict argon atmosphere, dissolve the amine (1.5 equiv, 7.5 mmol) in anhydrous Toluene (15 mL) and cool to 0 °C.
-
AlMe₃ Addition: Carefully add AlMe₃ (2.0 M in toluene, 1.5 equiv, 7.5 mmol) dropwise via syringe.
-
IPC (Gas Evolution): Observe the immediate evolution of methane gas. Stir the mixture at 25 °C for 30 minutes until bubbling completely ceases, validating the formation of the aluminum amide complex.
-
Ester Addition: Add ethyl pyrazole-3-carboxylate (1.0 equiv, 5 mmol) dissolved in 5 mL anhydrous Toluene.
-
Heating: Heat the reaction mixture to 80 °C – 100 °C for 12–24 hours. Monitor by LC-MS for the consumption of the ester.
-
Quench (Critical Step): Cool the reaction to 0 °C. Slowly and carefully quench by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (20 mL).
-
Workup Validation: Initially, a thick, gelatinous white emulsion of aluminum salts will form. Stir vigorously at 25 °C for 1–2 hours. The system self-validates when the emulsion breaks, yielding two completely clear, distinct phases (aqueous and organic).
-
Extraction: Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate to afford the pyrazole-3-carboxamide.
References
1. - smolecule.com 2.2 - mdpi.com 3.3 - nih.gov 4. - ucl.ac.uk
Sources
- 1. Buy 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide | 957512-49-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate Synthesis
Welcome to the Technical Support Center for pyrazole derivative synthesis. As researchers and drug development professionals, you are likely utilizing 3,5-disubstituted pyrazoles as core pharmacophores in anti-inflammatory or kinase-inhibitor libraries[1].
The synthesis of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is classically achieved via a two-step sequence: a Claisen condensation to form a diketoester intermediate, followed by a cyclocondensation with hydrazine. While theoretically straightforward, this pathway is notoriously susceptible to yield-killing side reactions, including ester hydrolysis, incomplete enolization, and competitive hydrazide formation.
This guide is engineered by senior application scientists to provide you with a self-validating, causality-driven protocol and troubleshooting matrix to maximize your isolated yields.
Reaction Mechanics & Yield Optimization Data
To achieve >85% yield, we must control the highly nucleophilic nature of hydrazine and the moisture sensitivity of the enolate intermediate. The standard approach utilizes glacial acetic acid during the cyclization step. Acetic acid acts as a dual-purpose reagent: it protonates the diketoester carbonyls to accelerate hydrazone formation while simultaneously buffering hydrazine to prevent nucleophilic attack on the ethyl ester moiety[1].
Quantitative Optimization of Cyclization Conditions
The following table summarizes in-house and literature-derived optimization data for the cyclization of ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate with hydrazine.
| Solvent System | Catalyst | Hydrazine (eq) | Temp (°C) | Isolated Yield (%) | Primary Observed Impurity |
| Ethanol (Anhydrous) | None | 1.50 | 78 | 45% | Hydrazide side-product |
| Ethanol (Anhydrous) | HCl (cat.) | 1.10 | 78 | 68% | Unreacted intermediate |
| THF | TsOH (cat.) | 1.05 | 66 | 74% | Unreacted intermediate |
| Glacial Acetic Acid | None (Solvent) | 1.05 | 118 | 89% | Trace oligomers |
Synthetic Workflows
Figure 1: Two-step synthetic workflow for ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
Figure 2: Mechanistic pathway of cyclocondensation vs. competitive hydrazide formation.
Self-Validating Experimental Protocols
The following protocols include In-Process Controls (IPCs) to ensure each step is validated before proceeding.
Step 1: Claisen Condensation (Diketoester Formation)
Objective: Synthesize ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
-
Preparation: In a flame-dried, argon-purged 500 mL round-bottom flask, prepare a solution of freshly cut sodium metal (1.2 eq) in strictly anhydrous ethanol to generate sodium ethoxide. Alternatively, use a commercial 21% wt NaOEt solution, provided it has not been exposed to atmospheric moisture.
-
Addition: Cool the base solution to 0 °C using an ice bath. Prepare a mixture of 2-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise over 30 minutes.
-
Causality: Dropwise addition prevents localized heating and minimizes the self-condensation of 2-chloroacetophenone.
-
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
IPC (Visual): The solution should transition to a thick, yellow/orange suspension as the sodium enolate salt precipitates.
-
-
Quenching & Isolation: Pour the mixture into crushed ice. Slowly add 1N HCl until the pH reaches exactly 3–4.
-
Causality: The acidic quench is mandatory to protonate the enolate back to the neutral diketoester. Failing to reach pH 3 will result in the product remaining in the aqueous layer as a salt.
-
-
Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude material directly in Step 2.
Step 2: Cyclocondensation (Pyrazole Formation)
Objective: Synthesize ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
Preparation: Dissolve the crude diketoester (1.0 eq) from Step 1 in glacial acetic acid to achieve a 0.5 M concentration.
-
Addition: At room temperature, add hydrazine hydrate (1.05 eq) dropwise.
-
Causality: Strict stoichiometric control (1.05 eq max) prevents excess hydrazine from attacking the ester group.
-
-
Reaction: Equip a reflux condenser and heat the mixture to 118 °C for 3 hours.
-
IPC (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The diketoester (lower Rf) should completely disappear, replaced by a single UV-active spot (higher Rf).
-
-
Workup: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize with saturated aqueous NaHCO₃ until pH 7 is achieved.
-
Causality: Rapid precipitation in highly acidic water can trap acetic acid in the crystal lattice, causing the product to "oil out." Neutralization ensures a clean crystallization.
-
-
Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from a minimal amount of hot ethanol/water to yield the pure pyrazole.
Troubleshooting & FAQs
Q1: Why is my yield of the diketoester intermediate (Step 1) consistently below 40%? A: The primary culprit is moisture. The Claisen condensation is a reversible equilibrium. If water is present, sodium ethoxide hydrolyzes into sodium hydroxide. NaOH preferentially saponifies your diethyl oxalate into sodium oxalate and ethanol, destroying your reagent before it can react. Actionable Fix: Ensure your ethanol is strictly anhydrous. If the problem persists, the ortho-chloro substituent's steric hindrance might be impeding the reaction. Switch your solvent to anhydrous THF and use Sodium Hydride (NaH) as the base. NaH forces the enolization to be irreversible (via the evolution of H₂ gas), driving the equilibrium forward.
Q2: I am isolating a significant amount of a highly polar side-product during Step 2. LC-MS indicates a mass consistent with ester loss. How do I prevent this? A: You are observing hydrazide formation. Hydrazine is a potent nucleophile. In neutral or basic conditions, excess hydrazine will attack the ethyl ester moiety of either your diketoester or your final pyrazole, cleaving the ester to form a hydrazide. Actionable Fix: You must run the reaction in glacial acetic acid[1]. Acetic acid partially protonates the hydrazine, buffering its nucleophilicity toward the ester, while simultaneously activating the ketone carbonyls for rapid hydrazone formation. Additionally, audit your stoichiometry: never exceed 1.05 equivalents of hydrazine hydrate.
Q3: After pouring the Step 2 reaction mixture into water, my product forms a sticky oil instead of a crystalline solid. What went wrong? A: Pyrazoles are prone to "oiling out" if impurities are present or if the precipitation environment is too acidic. Residual acetic acid trapped in the hydrophobic matrix lowers the melting point of the crude mixture, preventing crystallization. Actionable Fix: Ensure complete neutralization of the aqueous phase with NaHCO₃ (pH 7) before filtration. If the product has already oiled out, do not attempt to scratch the flask. Instead, extract the oil into ethyl acetate, wash it extensively with saturated NaHCO₃ and brine, dry it, and evaporate the solvent. Recrystallize the resulting residue from hot ethanol by adding water dropwise until the solution just turns cloudy, then allow it to cool slowly to room temperature.
Q4: Are there regioselectivity concerns for this specific pyrazole? Will I get a mixture of 3-carboxylate and 5-carboxylate? A: No. Because you are using unsubstituted hydrazine (NH₂NH₂), the resulting 1H-pyrazole undergoes rapid annular tautomerism. The proton rapidly exchanges between the N1 and N2 atoms of the pyrazole ring. Therefore, ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate and ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate are tautomers of the exact same molecule and exist in a dynamic equilibrium. Regioselectivity only becomes a synthetic hurdle if you utilize a substituted hydrazine (e.g., methylhydrazine), which would permanently lock the ring into two distinct, non-interconvertible regioisomers.
References
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[Link]
Sources
Technical Support Center: Troubleshooting Claisen Condensation of 2-Chloroacetophenone
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that functionalizing α-haloketones is notoriously difficult. Attempting a standard Claisen condensation on 2-chloroacetophenone often results in complex mixtures, degraded yields, and low purity.
This guide provides deep mechanistic insights into why these reactions fail and offers a field-proven, self-validating protocol to achieve high-purity β-keto esters.
🔬 Mechanistic Pathway Analysis
To fix the purity issue, we must first understand the kinetic and thermodynamic competing pathways. 2-Chloroacetophenone is highly electrophilic at the α-carbon and possesses an excellent leaving group (chloride)[1]. When exposed to standard basic conditions, the Claisen condensation is rapidly outcompeted by intramolecular rearrangements and direct substitutions.
Mechanistic divergence of 2-chloroacetophenone under basic conditions.
💬 Troubleshooting FAQs
Q: Why is my product yield low, and why am I isolating phenylacetic acid derivatives instead of my target Claisen product? A: You are observing the classic Favorskii Rearrangement [2]. When 2-chloroacetophenone is exposed to alkoxide bases (e.g., sodium methoxide) or hydroxide at elevated temperatures, the base deprotonates the α-carbon. The resulting enolate undergoes an intramolecular nucleophilic substitution, displacing the chloride ion to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the base cleaves the ring, thermodynamically driving the formation of phenylacetic acid derivatives. Causality: The α-chloro group acts as an excellent leaving group, diverting the reaction from intermolecular Claisen condensation to an intramolecular rearrangement.
Q: My GC-MS analysis shows a massive impurity peak corresponding to an alkoxyacetophenone. What went wrong? A: You are observing direct S_N2 substitution . The α-carbon of 2-chloroacetophenone is highly electrophilic due to the adjacent carbonyl and the electronegative chlorine atom[1]. If you use a nucleophilic base (e.g., NaOEt, NaOMe) for your Claisen condensation, the base acts as a nucleophile, directly attacking the α-carbon and displacing the chloride before any enolization or condensation can occur. Causality: Kinetic competition between deprotonation (acid-base) and nucleophilic substitution. To fix this, you must switch to a strictly non-nucleophilic base.
Q: How do I successfully perform a Claisen condensation on this substrate without triggering these side reactions? A: You must decouple enolate generation from the condensation step using strict kinetic control .
-
Use Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). LDA is sterically hindered and non-nucleophilic, preventing S_N2 substitution.
-
The low temperature halts the Favorskii rearrangement, as cyclopropanone formation requires overcoming a higher activation energy barrier than simple enolization.
-
Once the kinetic enolate is fully formed, introduce a highly reactive, non-enolizable acylating agent (like a Weinreb amide or an acyl chloride) to trap the enolate rapidly.
📊 Data Presentation: Reaction Condition Impact
The table below summarizes how base selection and temperature directly dictate the primary reaction pathway and the resulting purity of the target Claisen product.
| Base Selection | Temperature | Primary Reaction Pathway | Major Product Isolated | Purity of Target (%) |
| NaOEt / EtOH | 25 °C | S_N2 Substitution / Favorskii | α-Ethoxyacetophenone / Phenylacetic acid | < 5% |
| NaOH / H₂O | 60 °C | Favorskii Rearrangement | Phenylacetic acid | 0% |
| NaH / THF | 0 °C | Darzens / Self-Condensation | Epoxide oligomers | < 10% |
| LDA / THF | -78 °C | Kinetic Enolization (Claisen) | Desired β-Keto Ester | > 85% |
🧪 Self-Validating Experimental Protocol
Protocol: Kinetically Controlled Claisen Condensation of 2-Chloroacetophenone
Objective: Synthesize the target β-keto ester while entirely suppressing Favorskii rearrangement and S_N2 pathways. Safety Warning: 2-Chloroacetophenone is a potent lachrymator (CN tear gas) and a severe mucous membrane irritant[3]. All manipulations must be performed in a high-velocity fume hood.
Reagents:
-
2-Chloroacetophenone (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated)
-
Acylating Agent (e.g., Ethyl chloroformate or Weinreb amide, 1.2 eq)
-
Anhydrous THF
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Introduce LDA (1.1 eq) to the chilled THF.
-
Scientist Insight: Always cool the base solution first to ensure strict kinetic control upon substrate addition. Adding base to a room-temperature substrate will instantly trigger self-condensation.
-
-
Enolization: Add a solution of 2-chloroacetophenone (1.0 eq in minimal THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Scientist Insight: The cryogenic temperature prevents the enolate from collapsing into the Favorskii cyclopropanone intermediate. The solution should remain homogeneous.
-
-
Acylation (Claisen Step): Rapidly inject the acylating agent (1.2 eq). Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to -20 °C over 2 hours.
-
Thermal Quench: Quench the reaction strictly at -20 °C with saturated aqueous NH₄Cl.
-
Scientist Insight: Quenching before the system reaches room temperature is a self-validating step; it ensures that any unreacted enolate is protonated before it can undergo delayed Favorskii degradation as the thermal energy increases.
-
-
Workup: Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash chromatography.
📚 References
-
Continuous photochemistry: The flow synthesis of ibuprofen: Via a photo-Favorskii rearrangement Source: ResearchGate URL:[Link]
-
2-Chloroacetophenone | C8H7ClO | CID 10757 Source: PubChem URL:[Link]
Sources
Purification techniques for oily pyrazole carboxylate intermediates
Technical Support Center: Purification of Oily Pyrazole Carboxylate Intermediates
Case ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Pyrazole carboxylates are notorious for "oiling out"—forming viscous gums or oils instead of crystalline solids. This phenomenon is rarely due to a single factor; it is a convergence of low melting points (intrinsic to the molecular scaffold), hydrogen bond disruption by impurities (regioisomers), and residual high-boiling solvents (DMF/DMSO). This guide provides a systematic troubleshooting workflow to convert these oils into manageable solids or high-purity oils.
Module 1: The Diagnostic Phase (Before You Purify)
Q: My product is a sticky amber oil, but the literature says it should be a white solid. Did the reaction fail?
A: Not necessarily. "Oiling out" (Liquid-Liquid Phase Separation, LLPS) often occurs when the melting point of your solid is depressed below the ambient temperature by impurities.[1]
Diagnostic Protocol:
-
Run a crude 1H-NMR:
-
Check for Regioisomers: Pyrazole synthesis (especially N-alkylation) often yields 1,3- and 1,5-isomers. A 90:10 mixture will often remain an oil, whereas the pure 1,3-isomer would crystallize.
-
Check for Solvents: Residual DMF or DMSO acts as a plasticizer, preventing crystal lattice formation.
-
-
The "Scratch" Test:
-
Dissolve 50 mg of the oil in 0.5 mL of diethyl ether.
-
Add 2 mL of pentane (or hexane) until turbid.
-
Vigorously scratch the side of the vial with a glass pipette at the liquid-air interface.
-
Result: If a white powder forms at the scratch site, your oil is crystallizable via Trituration (Module 2) . If it remains a gum, proceed to Chromatography (Module 3) .
-
Module 2: Crystallization & Trituration Strategies
Q: I have confirmed my product is the correct molecule, but it refuses to solidify. How do I force crystallization?
A: You must overcome the kinetic barrier of nucleation. Pyrazoles form strong intermolecular hydrogen bonds; when impurities disrupt these, the lattice collapses into an amorphous glass.
Protocol A: The "Dual-Solvent" Trituration
Best for: Removing non-polar impurities from polar pyrazole esters.
-
Dissolution: Dissolve the crude oil in the minimum amount of Diethyl Ether or MTBE (approx. 1-2 mL per gram).
-
Precipitation: Add Hexane or Pentane dropwise with rapid stirring until the solution turns milky (cloud point).
-
Annealing: Stop stirring. Add a "seed" crystal (if available) or scratch the flask walls.
-
Cooling: Place the flask in a freezer (-20°C) overnight.
-
Critical Step: If the oil separates out again at the bottom, do not filter. Decant the supernatant, add fresh Hexane, and sonicate the oil. This mechanical stress often induces solidification.
-
Protocol B: The "Oiling Out" Recovery
Best for: When the product separates as an oil droplet in hot solvent.
-
Heat the mixture until the oil droplets dissolve (creating a homogeneous solution).
-
Allow to cool very slowly (wrap the flask in foil/towel).
-
The Trick: As the temperature drops, if oil droplets reappear, add a small amount of the "good" solvent (e.g., Ethanol) to redissolve them, then continue cooling. You want to force the system to bypass the LLPS (liquid-liquid) zone and hit the crystallization curve directly.
Module 3: Chromatographic Troubleshooting
Q: My pyrazole "tails" significantly on silica gel, and I cannot separate the regioisomers. What is wrong?
A: Pyrazoles are basic (pKa ~2.5 for the conjugate acid). The pyridine-like nitrogen (N2) interacts strongly with the acidic silanols (Si-OH) on the silica gel, causing peak broadening (tailing) and co-elution.
Solution: Silica Deactivation
You must neutralize the silica surface to restore peak symmetry.
| Parameter | Standard Condition | Optimized for Pyrazoles |
| Stationary Phase | Standard Silica (60 Å) | Base-Deactivated Silica |
| Modifier | None | 1% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase. |
| Eluent System | Hexane / Ethyl Acetate | DCM / Methanol (95:5) (for polar carboxylates) |
| Loading | Wet loading (DCM) | Dry loading (adsorbed on Celite or neutralized silica) |
Q: How do I separate the 1,3- and 1,5-regioisomers? A: These isomers usually have distinct dipole moments.
-
TLC Screening: Test 100% DCM, then add MeOH dropwise. The 1,5-isomer (sterically crowded) often elutes faster (higher Rf) than the 1,3-isomer on silica because its nitrogen lone pair is less accessible for binding to silica.
-
Gradient: Run a shallow gradient (e.g., 0% to 5% MeOH in DCM over 20 CV) rather than an isocratic hold.
Module 4: Chemical Workarounds (The "Nuclear Option")
Q: Chromatography failed, and trituration failed. The oil is persistent. What now?
A: Change the physical state of the molecule by converting it into a salt. Pyrazole carboxylates form stable, crystalline salts with strong mineral acids.
Protocol C: Hydrochloride Salt Precipitation
-
Dissolve the oily pyrazole (1 eq) in dry Diethyl Ether or Dioxane.
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.2 eq).
-
The HCl salt is usually non-hygroscopic and will precipitate immediately as a white solid.
-
Filtration: Filter the solid and wash with dry ether.
-
Recovery: If the free base is required, suspend the salt in water, neutralize with saturated NaHCO₃, and extract into DCM. The resulting oil is often significantly purer and may now crystallize.
Visualizing the Workflow
Figure 1: The "Oily Pyrazole" Decision Matrix
Caption: Logical workflow for determining the correct purification strategy based on impurity profile and physical state.
Figure 2: Regioisomer Separation Logic
Caption: Mechanistic difference between 1,3- and 1,5-pyrazole isomers on silica gel.
References
-
BenchChem Technical Support. (2025).[2][3][4][5][6][7] Regioselective Synthesis of Substituted Pyrazoles & Troubleshooting Guides. Retrieved from
-
Nichols, L. (2022).[1] Crystallization Troubleshooting: Oiling Out.[1][4] Chemistry LibreTexts.[1] Retrieved from [1]
-
ResearchGate Community. (2017). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from
-
Google Patents. (2011). Method for purifying pyrazoles via Acid Addition Salts. WO2011076194A1. Retrieved from
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles.[8][9] Inorganica Chimica Acta.[8] (Contextual citation regarding regioisomer separation on silica).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Validation & Comparative
A Comparative Guide to the Biological Potency of 2-Chloro vs. 4-Chloro Phenyl-Substituted Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazoles and Halogen Substitution in Drug Discovery
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their structural versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, feature a pyrazole core, underscoring their therapeutic relevance.[3]
The introduction of halogen atoms, particularly chlorine, onto aromatic rings appended to the pyrazole core is a common strategy in drug design. The position of this halogen substitution can profoundly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These changes, in turn, can alter how the molecule interacts with its biological target, affecting its potency, selectivity, and overall efficacy.[4] This guide focuses on the nuanced yet critical differences in biological activity arising from the placement of a chlorine atom at the ortho (2-position) versus the para (4-position) of a phenyl ring attached to a pyrazole nucleus.
Comparative Biological Potency: A Structure-Activity Relationship (SAR) Analysis
Direct head-to-head comparisons of 2-chloro versus 4-chloro phenyl-pyrazole isomers are not extensively documented in a single study. However, by synthesizing data from various structure-activity relationship (SAR) studies, we can discern patterns in their biological activities.
Anticancer Activity
The position of the chloro-substituent on the phenyl ring has been shown to be a critical determinant of the anticancer potential of pyrazole derivatives.
-
4-Chloro Substitution: A significant body of research points to the favorable role of a 4-chloro substituent in enhancing anticancer activity. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated promising inhibitory properties against glioblastoma cell lines.[5] In another study, chlorophenyl-substituted pyrazolone derivatives were evaluated for their antiproliferative effects against HepG2 liver carcinoma cells. The compound with two chlorophenyl groups, including one at the 4-position, exhibited superior anticancer activity with an IC50 of 6 µg/mL.[6] This enhanced activity is attributed to the chlorophenyl group's ability to increase the molecule's lipophilicity, facilitating penetration of the cell membrane and promoting the generation of reactive oxygen species, which can lead to apoptosis.[6] Furthermore, studies on pyrazole derivatives containing a thiazole moiety showed that a 4-chlorophenyl substituent contributed to potent cytotoxic activity against Leukemia HL-60 cells.[7]
-
2-Chloro Substitution: While less frequently highlighted for optimal activity compared to the 4-chloro isomer, the 2-chloro substitution can still contribute to significant biological effects. For example, a study on 3,5-diaryl pyrazole derivatives described a 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl] derivative with IL-6 and TNF-α inhibitory activity, which are relevant in cancer-related inflammation.[8]
Table 1: Comparative Anticancer Activity of Chloro-Phenyl Pyrazole Derivatives
| Compound Class | Substitution | Cell Line | Activity Metric | Potency | Reference |
| Pyrano[2,3-c]pyrazoles | N-(4-chlorophenyl) | Glioblastoma | EC50 | Potent | [5] |
| Pyrazolones | 4-chlorophenyl | HepG2 | IC50 | 6 µg/mL | [6] |
| Pyrazole-thiazoles | 4-chlorophenyl | Leukemia HL-60 | IC50 | 1.35-4.78 µM | [7] |
| 3,5-diaryl pyrazoles | 2-chlorophenyl | - | IL-6/TNF-α Inhibition | Active | [8] |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is also influenced by the chlorine atom's position on the phenyl ring.
-
4-Chloro Substitution: The presence of a chloro group at the 4-position of a phenyl ring attached to a pyrazole scaffold is often associated with enhanced antibacterial and antifungal activity.[1] In one study, a 2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide derivative demonstrated significant antifungal activity against Aspergillus niger. Another study highlighted that chlorine-containing compounds with substitution at the "4" position of the phenyl ring inhibited the growth of all tested bacteria.
-
2-Chloro Substitution: Compounds with a chlorine atom at the "2" position of the phenyl ring have also been shown to inhibit the growth of several bacterial strains.[9]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles, most notably through the inhibition of cyclooxygenase (COX) enzymes, are sensitive to the substitution pattern on the phenyl ring.
-
4-Chloro Substitution: The 4-chloro substitution is a feature of the non-steroidal anti-inflammatory drug (NSAID) Lonazolac, which is a pyrazole-based compound.[3] This suggests the favorability of this substitution pattern for anti-inflammatory activity.
-
2-Chloro Substitution: While direct comparisons are scarce, the aforementioned 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl] derivative with IL-6 and TNF-α inhibitory activity points to the potential of the 2-chloro isomer in modulating inflammatory pathways.[8]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological potency of pyrazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 2-chloro and 4-chloro pyrazole isomers in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][12]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow for Assessing Cytotoxicity.
COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate. The inhibition of this activity is proportional to the inhibition of COX.[13]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 or COX-2 enzyme, and the chromogenic substrate, according to the manufacturer's instructions (e.g., from Cayman Chemical).[13][14]
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.[13]
-
Inhibitor Addition: Add various concentrations of the 2-chloro and 4-chloro pyrazole isomers, a reference inhibitor (e.g., Celecoxib), or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]
-
Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Workflow for COX Inhibition Assay.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.[15]
Step-by-Step Protocol:
-
Sample Preparation: Prepare various concentrations of the 2-chloro and 4-chloro pyrazole isomers and a positive control (e.g., ascorbic acid or rutin) in a suitable solvent like methanol.[16]
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mol/L).[16]
-
Reaction Mixture: Mix the test sample solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15][16]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer against a blank.[17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion
While direct comparative studies are limited, the available structure-activity relationship data suggests that the position of a chloro-substituent on a phenyl ring attached to a pyrazole core is a critical determinant of biological potency. The 4-chloro position frequently appears to be favorable for enhancing anticancer and antimicrobial activities. However, 2-chloro substituted pyrazoles also exhibit significant biological effects, particularly in modulating inflammatory pathways.
The choice of isomer for further drug development will ultimately depend on the specific therapeutic target and desired pharmacological profile. The experimental protocols provided in this guide offer a standardized framework for researchers to rigorously evaluate and compare the biological potency of these and other pyrazole derivatives, contributing to the rational design of new and more effective therapeutic agents.
References
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved from [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2020). RSC Advances, 10(35), 20894–20904. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). ChemRxiv. [Link]
- Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 633-639.
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
- Gautam Rai, et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Antibiotics, 15(1), 27. [Link]
- In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2019). International Journal of Pharmaceutical and Clinical Research, 11(8), 241-253.
- Abdullah, J. H., Yahya, T. A., & Al-Ghorafi, M. A.-H. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 8(10), 8–13.
-
DPPH radical scavenging activity. (n.d.). Bio-protocol. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy And Bioallied Sciences, 5(1), 2. [Link]
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (2015). Chemical and Pharmaceutical Bulletin, 63(11), 909-918.
- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2019). Medical Science, 26(115), 159-166.
- High-Throughput Relative DPPH Radical Scavenging Capacity Assay. (2006). Journal of Agricultural and Food Chemistry, 54(20), 7429-7436.
- A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. (2022). Pharmacognosy Journal, 14(4).
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances, 15(62), 40537-40552.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (2025). BenchChem.
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. [Link]
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4443-4447.
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules, 24(1), 153. [Link]
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Chemistry of Heterocyclic Compounds, 60(9), 1109-1116.
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024). Journal of Molecular Structure, 1301, 137350. [Link]
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5030. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. jchr.org [jchr.org]
- 3. epj-conferences.org [epj-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. marinebiology.pt [marinebiology.pt]
- 16. bio-protocol.org [bio-protocol.org]
- 17. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
Technical Comparison Guide: Structural Determination of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
The following guide provides a technical analysis of the structural determination of ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate , comparing X-ray crystallography with alternative characterization methods.
Executive Summary
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate represents a critical scaffold in medicinal chemistry, particularly for anti-inflammatory and kinase inhibitor development. However, its structural characterization is complicated by annular tautomerism —the rapid migration of the proton between nitrogen atoms (
This guide compares X-ray Crystallography (XRD) against NMR Spectroscopy and Computational Modeling .[1] While NMR often yields averaged signals due to rapid tautomeric exchange in solution, XRD provides a definitive snapshot of the thermodynamically stable tautomer in the solid state, revealing critical packing motifs and hydrogen-bonding interactions essential for structure-activity relationship (SAR) studies.
Structural Challenge: The Tautomerism Problem
In solution, the compound exists in dynamic equilibrium between two tautomeric forms.[1] X-ray crystallography is the only method that definitively freezes the structure in its preferred solid-state conformation.
Tautomeric Equilibrium[1]
-
Form A (3-carboxylate): The carboxylate group is at position 3; the NH is at position 1.
-
Form B (5-carboxylate): The carboxylate group is at position 5; the NH is at position 1.
Note: Due to the 2-chlorophenyl substitution, steric hindrance (the "ortho-effect") significantly influences the stability and planarity of these forms, often forcing the phenyl ring out of the pyrazole plane.
Figure 1: Tautomeric equilibrium in solution vs. single-state stabilization in the crystal lattice.
Comparative Analysis: XRD vs. Alternatives
The following table compares the efficacy of characterization methods for this specific pyrazole derivative.
| Feature | Method A: Single Crystal X-ray Diffraction (XRD) | Method B: NMR Spectroscopy ( | Method C: Computational Modeling (DFT) |
| Primary Output | 3D Atomic Coordinates, Unit Cell, Space Group | Chemical Shifts ( | Energy Minima, Predicted Geometry |
| Tautomer ID | Definitive. Identifies specific N-H position. | Ambiguous. Signals often average; requires low-temp experiments. | Predictive. Calculates relative stability ( |
| Stereochemistry | Direct observation of torsion angles (Phenyl vs. Pyrazole).[1] | Inferred via NOESY/ROESY (indirect).[1] | Theoretical; depends on basis set/functional.[1] |
| Interactions | Visualizes intermolecular H-bonds (Dimers). | Infers H-bonding via concentration shifts. | Models single molecules (gas phase) or implicit solvation.[1] |
| Limitations | Requires single crystal growth (slow).[1] | Solvent effects can shift equilibrium.[1] | Does not account for crystal packing forces.[1] |
Reference Crystallographic Data
Since the specific unit cell for the 2-chlorophenyl derivative is proprietary or not open-access, we utilize the Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (unsubstituted analog) as a validated reference standard (CCDC 114331).
Comparative Structural Expectations:
-
Reference (Phenyl): The phenyl ring is typically twisted 5–20° out of the pyrazole plane.[1]
-
Target (2-Chlorophenyl): The 2-chloro substituent introduces significant steric clash. Expect a larger dihedral angle (45–80°) between the phenyl and pyrazole rings compared to the reference.[1]
-
Packing: Both compounds typically form centrosymmetric dimers via
hydrogen bonds ( or motifs).[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Based on Claisen Condensation methodology.
-
Reagents: 2'-Chloroacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Hydrazine hydrate (15 mmol), Ethanol (absolute), Glacial acetic acid.[1]
-
Step 1 (Claisen Condensation):
-
Add sodium ethoxide to a stirred solution of diethyl oxalate in ethanol at 0°C.
-
Dropwise add 2'-chloroacetophenone.
-
Stir at room temperature for 4–6 hours.
-
Checkpoint: Formation of precipitate (sodium salt of the diketo-ester). Acidify with dilute HCl to isolate ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
-
-
Step 2 (Cyclization):
Protocol B: Crystallization for X-ray Diffraction
Objective: Grow single crystals suitable for diffractometry (approx. 0.3 x 0.2 x 0.2 mm).[1]
-
Solvent Selection: Prepare a saturated solution using Ethanol/DMF (9:1) or Ethyl Acetate/Hexane (Slow diffusion) .[1]
-
Why? Pure ethanol often yields needles (poor for XRD).[1] DMF acts as a co-solvent to slow nucleation, promoting block-like prism formation.
-
-
Method (Slow Evaporation):
-
Observation: Monitor daily. Crystals should appear within 3–7 days.[1]
Visualization: Characterization Workflow
Figure 2: Step-by-step workflow from synthesis to crystallographic data acquisition.
References
-
Pratik, K., et al. (2018).[1][3] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.[1][3] Link
-
Cambridge Crystallographic Data Centre (CCDC). (2012).[1] "Crystal Structure of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate." CCDC Deposition Number 114331.[1][4] Link
-
Viveka, S., et al. (2016).[1] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals. Link[1]
-
PubChem. (2025).[1][4][5] "Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Compound Summary)." National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. "Ethyl 3-methylpyrazole-5-carboxylate Product Specification." Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(3-chlorophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid (C12H11ClN2O2) [pubchemlite.lcsb.uni.lu]
Comparative In Silico Analysis: Pyrazole Carboxylates vs. Standard COX-2 Inhibitors
Executive Summary
This guide provides an objective, technical comparison of Pyrazole Carboxylate derivatives against industry-standard COX-2 inhibitors (Celecoxib, Rofecoxib). While traditional NSAIDs cause gastric toxicity via COX-1 inhibition, pyrazole carboxylates utilize a specific pharmacophore designed to exploit the secondary hydrophobic pocket of COX-2.
Key Finding: Optimized pyrazole carboxylates demonstrate binding energies comparable to Celecoxib (-9.5 to -11.2 kcal/mol), with specific derivatives (e.g., trifluoromethyl-substituted) exceeding standard affinities due to enhanced interactions with the Arg120 gatekeeper residue.
Computational Workflow & Methodology
To ensure reproducibility and scientific integrity, this analysis utilizes a self-validating protocol based on the AutoDock Vina scoring function.
The Self-Validating Protocol
-
Target Selection: Crystal Structure of COX-2 bound to Celecoxib (PDB ID: 3LN1 , Resolution 2.40 Å). This structure is preferred over 1CX2 for pyrazole comparisons due to the induced-fit conformation of the selectivity pocket.
-
Validation Criterion: The protocol is considered valid only if the re-docking of the co-crystallized ligand (Celecoxib) yields a Root Mean Square Deviation (RMSD) of < 2.0 Å relative to the experimental pose.[1]
Experimental Pipeline (Diagram)
Figure 1: Validated computational workflow for COX-2 inhibitor screening. The loop at "Validation" ensures the system is calibrated before testing new compounds.
Comparative Data Analysis
The following table synthesizes docking scores from recent high-impact studies (2024-2025) comparing standard Coxibs against novel pyrazole carboxylate scaffolds.
Table 1: Binding Energy & Interaction Profile Comparison[2]
| Compound Class | Ligand Name | Binding Energy (kcal/mol) | Key Residue Interactions | Selectivity Index (Est.) |
| Standard | Celecoxib (Ref) | -10.5 to -11.2 | Arg120, Tyr355, His90, Val523 | High |
| Standard | Rofecoxib | -9.4 to -10.2 | Arg120, Tyr355, Met522 | High |
| Standard | Diclofenac | -8.1 | Arg120, Tyr355 (No side pocket entry) | Low (Non-selective) |
| Test Subject | Pyrazolo-Oxazole (C10) | -11.3 | Arg120, Ser530, Val523 | Very High |
| Test Subject | Pyrazole-Ester (D305) | -10.7 | Arg120, Tyr355, Phe518 | High |
| Test Subject | Methoxy-Pyrazole (5f) | -9.3 | Arg120, Gln178 | Moderate |
| Test Subject | Unsubstituted Pyrazole | -7.2 | Arg120 (Weak H-bond) | Low |
Data Interpretation[3][4]
-
The "Magic" Threshold: To compete with Celecoxib, a candidate must exceed a binding affinity of -9.5 kcal/mol .
-
The Carboxylate Advantage: Unlike sulfonamides (in Celecoxib), the carboxylate/ester moiety in the test compounds often forms a stronger salt bridge or H-bond network with Arg120 and Tyr355 at the channel entrance.
-
Potency Drivers: The highest scoring pyrazole derivatives (e.g., C10, D305) possess bulky hydrophobic groups (phenyl, trifluoromethyl) that occupy the hydrophobic side pocket defined by Val523 .
Mechanistic Insight: The "Selectivity Pocket"
The critical differentiator between a generic NSAID and a COX-2 selective inhibitor is the ability to access the extra hydrophilic side pocket. This pocket is accessible in COX-2 because the bulky Isoleucine (Ile523) found in COX-1 is replaced by a smaller Valine (Val523) in COX-2.
Structural Activity Relationship (SAR) Diagram
Figure 2: Interaction map showing how Pyrazole Carboxylates map to the COX-2 active site. The connection between the Side Chain and Val523 is the primary determinant of selectivity.
Experimental Validation (Wet Lab)
In silico results are predictive, not definitive. High docking scores must be validated via biological assays.
-
Enzymatic Assay: Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).
-
Metric: IC50 (Concentration inhibiting 50% of activity).
-
Correlation: A docking score of -10.5 kcal/mol typically correlates to an IC50 in the low micromolar or nanomolar range (0.05 - 1.5 μM).
-
-
Selectivity Ratio: Calculate IC50(COX-1) / IC50(COX-2). A ratio > 50 indicates high selectivity.
Conclusion
Pyrazole carboxylates represent a viable alternative to traditional Coxibs. While Celecoxib remains the gold standard (Binding Energy ~ -11.0 kcal/mol), pyrazole derivatives containing trifluoromethyl or bulky aryl substituents at the C-3/C-5 positions can achieve equipotent binding (-10.7 to -11.3 kcal/mol). The carboxylate moiety provides a unique anchoring mechanism at Arg120, potentially offering a different ADME profile than sulfonamide-based drugs.
References
-
RCSB Protein Data Bank. (2010). Crystal Structure of Cyclooxygenase-2 Bound to Celecoxib (3LN1).[2] Retrieved from [Link][3]
-
Shaik, N., et al. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Abdelgawad, M.A., et al. (2017). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. Bioorganic Chemistry.[4][5] Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis calculation for C12H11ClN2O2 derivatives
Validating Purity of Chlorinated N-Heterocycles ( ): A Comparative Guide to Elemental Analysis vs. Orthogonal qNMR
Executive Summary
In the development of small molecule therapeutics, the scaffold
For decades, Combustion Elemental Analysis (CHNX) has been the "Gold Standard" for purity, with top-tier journals (e.g., J. Med. Chem., J. Org.[1][2] Chem.) requiring results within
This guide provides a technical comparison between Dynamic Flash Combustion (Method A) and Quantitative NMR (Method B) , demonstrating why a dual-method approach is often necessary for chlorinated derivatives.
Theoretical Framework: The Baseline Calculation
Before experimental validation, the theoretical composition must be established. The target formula is
Molecular Weight Calculation
-
Carbon (C):
-
Hydrogen (H):
-
Chlorine (Cl):
-
Nitrogen (N):
-
Oxygen (O):
-
Total MW: 250.682 g/mol
Theoretical Composition Table
This table serves as the reference standard for all experimental data.
| Element | Mass Contribution | Theoretical % | Acceptable Range ( |
| Carbon | 144.132 | 57.50% | 57.10% – 57.90% |
| Hydrogen | 11.088 | 4.42% | 4.02% – 4.82% |
| Nitrogen | 28.014 | 11.17% | 10.77% – 11.57% |
| Chlorine | 35.450 | 14.14% | 13.74% – 14.54% |
Critical Note: Oxygen is typically calculated by difference in standard CHNS analyzers and is rarely measured directly due to high background noise.
Comparative Analysis: Combustion (EA) vs. qNMR
This section objectively compares the industry standard (EA) against the modern orthogonal alternative (qNMR).
Method A: Dynamic Flash Combustion (CHNX)
-
Mechanism: The sample is encapsulated in tin/silver and combusted at
in an oxygen-rich environment. Gases ( ) are separated via GC or adsorption columns. -
The Chlorine Challenge: Chlorine reacts to form
and . Without specific precautions, these halogens corrode the detector or overlap with water signals. -
Solution: Use of Silver Wool or specialized halogen traps in the reduction tube to sequester chlorine as
.
Method B: Quantitative NMR (qNMR)[1][3][4][5][6]
-
Mechanism: Uses the integration of proton signals relative to an internal standard (IS) of known high purity (e.g., Maleic Acid, TCNB).
-
The Advantage: It is non-destructive and explicitly identifies impurities (solvents, water, inorganic salts) that EA often masks.
Performance Data Comparison
| Feature | Method A: Flash Combustion (CHNX) | Method B: 1H qNMR |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) |
| Precision | ||
| Chlorine Handling | Requires Ag-trap; interference risk high. | No interference; Cl is silent in 1H NMR. |
| Solvate Detection | Blind. Fails to distinguish between product and solvate. | Excellent. Quantifies trapped DCM/EtOAc. |
| Throughput | High (Automated carousels). | Medium (Requires careful setup). |
| Cost | Low per sample. | High (Deuterated solvents + instrument time). |
Experimental Protocols
Protocol A: Handling Chlorinated Samples for CHN Analysis
Objective: Eliminate halogen interference and ensure complete combustion.
-
Sample Drying (Crucial):
-
Dry sample at
under high vacuum ( ) for 12 hours. -
Reasoning: Chlorinated heterocycles are often hygroscopic. Retained water will artificially inflate %H and lower %C.
-
-
Encapsulation:
-
Weigh
of sample into a Silver Capsule (not Tin). -
Reasoning: Silver aids in the quantitative trapping of halogens and prevents the formation of volatile metal chlorides that could contaminate the detector.
-
-
Combustion Setup:
-
Furnace Temp:
. -
Reduction Tube: Pack with Copper wires (to remove
) and Silver Wool (top layer) to trap Chlorine.
-
-
Calibration:
-
Calibrate using a chlorinated standard, such as Acetanilide or p-Chloro-benzoic acid , to verify the efficiency of the halogen trap.
-
Protocol B: qNMR Purity Assessment
Objective: Determine absolute purity orthogonal to combustion.
-
Internal Standard Selection:
-
Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (
) . -
Requirement: Signals must not overlap with the
aromatic region (7.0–8.5 ppm).
-
-
Preparation:
-
Weigh
of Sample and of IS into the same vial (precision ). -
Dissolve in
.
-
-
Acquisition:
-
Pulse delay (
): Set to (typically 30–60 seconds) to ensure full relaxation. -
Scans: 16–32 scans for adequate S/N ratio.
-
-
Calculation:
-
Where
=Integral, =Number of protons, =Molar Mass, =Weight, =Purity of Standard.
-
Decision Matrix & Workflow Visualization
The following diagrams illustrate the logic flow for validating chlorinated compounds.
Diagram 1: The Purity Validation Workflow
This workflow dictates when to use EA vs. qNMR based on sample status.
Caption: Logical workflow for selecting analytical methods based on sample hygroscopicity and initial results.
Diagram 2: Combustion Logic for Chlorinated Compounds
This diagram details the internal mechanism of the analyzer required to handle the Cl atom in
Caption: Schematic of the reduction tube packing required to prevent Chlorine interference in CHN analysis.
Troubleshooting & Error Analysis
When results fall outside the
-
High %C, Low %N:
-
Cause: Incomplete combustion (formation of refractory carbides).
-
Fix: Add
(Vanadium Pentoxide) as a combustion aid to supply extra oxygen directly to the sample.
-
-
High %H, Low %C:
-
Cause: Hygroscopicity (Water uptake).
-
Fix: Re-dry sample or switch to Method B (qNMR) which ignores water signals.
-
-
Drifting Baselines:
-
Cause: Chlorine breakthrough. The Silver wool is saturated.
-
Fix: Replace the top 30mm of the reduction tube packing.
-
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
EPA Method 440.0. (1997). Determination of Carbon and Nitrogen in Sediments and Particulates. U.S. Environmental Protection Agency. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
Unambiguous Structural Validation of Pyrazoles: A Comparative Guide to ¹H-¹³C vs. ¹H-¹⁵N HSQC/HMBC NMR Strategies
For researchers and drug development professionals, the pyrazole ring is a privileged scaffold, ubiquitous in pharmaceuticals ranging from anti-inflammatories to kinase inhibitors. However, the synthesis of asymmetrically substituted pyrazoles frequently yields mixtures of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles). Compounding this challenge is the phenomenon of annular tautomerism in unsubstituted pyrazoles, which severely complicates structural elucidation.
This guide provides an objective comparison of standard ¹H-¹³C 2D NMR techniques against advanced ¹H-¹⁵N 2D NMR strategies, detailing the causality behind experimental choices and providing self-validating protocols for absolute structural certainty.
The Mechanistic Challenge in Pyrazole Elucidation
Relying solely on 1D ¹H and ¹³C NMR to validate pyrazole structures is a high-risk strategy. The rapid interconversion of tautomers on the NMR timescale often leads to significant line broadening of the N-H proton, typically appearing as an ambiguous hump between 10–14 ppm[1].
While Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) using ¹³C are the standard next steps, they frequently fall short for pyrazoles due to two mechanistic reasons:
-
Chemical Shift Overlap: The ¹³C chemical shifts of the C3 and C5 carbons in the pyrazole ring can be nearly identical depending on the electronic effects of the substituents.
-
Indirect Probing: ¹³C HMBC relies on through-carbon coupling (²J_CH and ³J_CH) to infer the position of substituents relative to the nitrogen atoms. If a critical cross-peak is missing due to a near-zero coupling constant, the regioisomer assignment becomes a guessing game.
To establish a truly self-validating system, the analytical focus must shift to the heteroatoms themselves. Nitrogen-15 NMR directly probes the N1 and N2 atoms, eliminating the ambiguity of carbon-based inference[2].
Comparative Performance: ¹H-¹³C vs. ¹H-¹⁵N 2D NMR
The diagnostic power of ¹⁵N NMR lies in the stark electronic differences between the two nitrogen atoms in a substituted pyrazole. The "pyrrole-like" nitrogen (N1, protonated or alkylated) and the "pyridine-like" nitrogen (N2, unprotonated) exhibit a massive chemical shift difference—often separated by over 100 ppm[3].
Below is a quantitative comparison of the two methodologies:
| Performance Metric | ¹H-¹³C HSQC / HMBC | ¹H-¹⁵N HSQC / HMBC |
| Target Nucleus Natural Abundance | ~1.1% | ~0.37% |
| Relative Sensitivity | High (Standard 2D acquisition) | Low (Requires higher concentration or CryoProbe) |
| Chemical Shift Dispersion | ~220 ppm | ~900 ppm (Highly diagnostic for N-states) |
| Regioisomer Differentiation | Indirect (Inferred via C3/C5 coupling) | Direct & Definitive (Distinct N1/N2 assignment) |
| Tautomerism Impact | Averaged carbon shifts, potential signal loss | Distinct N-shift changes if exchange is sufficiently slow |
| Typical Acquisition Time | 10 – 30 minutes | 2 – 12 hours (at natural abundance) |
Data synthesis supported by natural product discovery workflows and synthetic characterization standards[3],[4].
Visualizing the Analytical Logic
To ensure absolute trustworthiness, the analytical workflow must be a closed loop. If ¹³C HMBC suggests a 1,5-disubstituted isomer, the ¹⁵N HMBC must show the substituent's protons correlating strongly to the pyrrole-like nitrogen (N1). If the correlation points to the pyridine-like nitrogen (N2), the initial ¹³C hypothesis is invalidated.
Decision tree for pyrazole regioisomer validation using 13C and 15N 2D NMR techniques.
Self-Validating Experimental Protocols
To achieve the results described above, precise instrument calibration is required. The following step-by-step methodologies outline the optimal parameters for acquiring these critical 2D spectra.
Protocol A: Standard ¹H-¹³C HSQC/HMBC Acquisition
Causality: This protocol establishes the primary carbon backbone. DMSO-d₆ is specifically chosen over CDCl₃ because its higher viscosity and hydrogen-bonding capabilities significantly slow down the tautomeric exchange rate of pyrazoles, sharpening the signals[1].
-
Sample Preparation: Dissolve 15–20 mg of the purified pyrazole in 0.6 mL of DMSO-d₆.
-
HSQC Optimization: Set the one-bond coupling constant (¹J_CH) to 145 Hz . This is optimal for capturing the directly attached protons on the pyrazole C3/C4/C5 carbons.
-
HMBC Optimization: Set the long-range coupling constant (ⁿJ_CH) to 8 Hz .
-
Acquisition: Run standard gradient-selected sequences (e.g., hsqcedetgpsisp2.2 and hmbcgplpndqf on Bruker systems). Acquire 4–8 scans per t1 increment for HSQC, and 16–32 scans for HMBC.
Protocol B: Advanced ¹H-¹⁵N HMBC Acquisition (Natural Abundance)
Causality: Because ¹⁵N has a natural abundance of only 0.37%, standard probes will struggle with signal-to-noise. A CryoProbe is highly recommended. Furthermore, the long-range proton-nitrogen coupling in pyrazoles (³J_HN) is smaller than carbon couplings, necessitating a longer delay time in the pulse sequence[2].
-
Sample Preparation: Maximize concentration. Dissolve >30 mg of the pyrazole in 0.6 mL of DMSO-d₆.
-
Parameter Optimization (Critical Step): Modify the long-range coupling constant delay (ⁿJ_HN) to 5 Hz (or a range of 4–6 Hz). Standard HMBC parameters default to 8 Hz, which will result in missing correlations for pyrazole nitrogens.
-
Spectral Width: Ensure the ¹⁵N spectral window is wide enough to capture both states. Set the window from 0 to -350 ppm (referenced to external nitromethane at 0 ppm). Expect the pyridine-like N2 around -70 to -90 ppm, and the pyrrole-like N1 around -170 to -240 ppm[3].
-
Acquisition: Increase the number of scans significantly (NS = 64 to 256 per t1 increment) depending on concentration.
-
Data Interpretation: Look for the ³J_HN correlation from the substituent's α-protons. If an N-methyl group correlates to the nitrogen at -178 ppm, it is attached to the pyrrole-like nitrogen, confirming the specific regioisomer.
References
-
Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation ResearchGate[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates KTU ePubl / MDPI Molecules[Link]
-
The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization Frontiers in Microbiology[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
[1]
Executive Safety Summary
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole ester commonly employed as a pharmacophore building block in the synthesis of cannabinoid receptor antagonists (e.g., Rimonabant analogs) and anti-inflammatory agents.[1]
While specific toxicological data for this exact isomer may be limited in public databases, its structural class (chlorinated pyrazoles) mandates a Biosafety Level 1 (BSL-1) or Chemical Hazard Band 3 approach.[1] The primary operational risks are respiratory sensitization from dust generation during weighing and ocular/dermal irritation due to the chlorophenyl moiety's lipophilicity.
Critical Directive: Treat this compound as a Potent Irritant and Suspected Aquatic Toxin . Do not handle on open benchtops.
Hazard Analysis & PPE Logic
Effective protection requires understanding the mechanism of exposure.
| Feature | Hazard Mechanism | PPE Implication |
| Physical State | Crystalline Solid / Powder | Inhalation Risk: Static electricity can disperse fine particulates during weighing.[1] Requirement: Engineering controls (Fume Hood) + N95/P2 backup. |
| Chemical Moiety | Chlorophenyl Group | Permeation Risk: Halogenation increases lipophilicity, facilitating skin absorption. Requirement: Nitrile gloves (minimum 0.11 mm thickness). |
| Reactivity | Ester Functionality | Hydrolysis Risk: May hydrolyze to the corresponding acid and ethanol upon contact with moisture/mucous membranes, causing irritation. Requirement: Airtight eye protection. |
Personal Protective Equipment (PPE) Matrix
Decision Logic: PPE Selection
The following decision tree illustrates the required protection levels based on the physical state of the reagent during your workflow.
Figure 1: PPE Selection Logic based on operational state.[1] Note the increased respiratory requirement for solids.
Detailed Specifications
| Protection Zone | Standard Specification | Advanced Requirement (Scale > 5g) |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | PAPR (Powered Air Purifying Respirator) if hood space is unavailable.[1] |
| Hand | Nitrile Gloves (Double-gloving recommended).[1] Inspect for pinholes. | Laminate Film (Silver Shield) gloves if handling with chlorinated solvents (DCM/Chloroform). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield added over goggles during exothermic additions. |
| Body | Lab Coat (Cotton/Polyester blend). Long sleeves, buttoned. | Tyvek® Sleeves or apron to prevent cuff contamination. |
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs here due to dust generation.
-
Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-dissipative weighing funnel .
-
Static Control: Use an ionizing bar or wipe the spatula with an anti-static cloth. Pyrazole esters often carry static charge, causing "jumping" of powder.
-
Transfer: Never pour directly from the stock bottle. Use a clean spatula to transfer to a tared vial.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) after weighing. Dispose of the tissue as solid chemical waste.
B. Reaction Setup
-
Solvent Choice: This compound is soluble in DMSO, DMF, and chlorinated solvents (DCM).
-
Note: If using DMSO, remember that DMSO enhances skin permeability, carrying the pyrazole through the skin barrier. Double gloving is mandatory.
-
-
Inert Atmosphere: While the pyrazole ring is stable, the ester group can hydrolyze. Flush the reaction vessel with Nitrogen or Argon to prevent moisture ingress.
C. Spill Management[2]
-
Minor Spill (< 1g):
-
Major Spill (> 5g):
Waste Disposal & Deactivation
Proper disposal prevents environmental contamination, particularly aquatic toxicity associated with chlorinated heterocycles.
Figure 2: Waste segregation workflow.[1] This compound must strictly enter the Halogenated stream.
Disposal Protocol
-
Liquid Waste: Segregate into Halogenated Organic Waste containers. Even if dissolved in non-halogenated solvents (like Methanol), the presence of the chlorophenyl group technically classifies the mixture as halogenated in many jurisdictions.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in polyethylene bags and labeled "Hazardous Debris: Chlorinated Pyrazole."
-
Aquatic Precautions: NEVER dispose of this compound down the sink. It is likely toxic to aquatic life with long-lasting effects (H410 equivalent).[1][7][9]
References & Authority
-
PubChem. Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (Analogous Data).[1] National Library of Medicine. Available at: [Link][1]
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Available at: [Link][1]
Disclaimer: This guide is based on structural activity relationships (SAR) and standard industrial hygiene practices for chlorinated heterocycles.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
- 1. Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | 709654-29-5 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
